4-Chloro-2-methoxy-L-phenylalanine
Beschreibung
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Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVNEIVGFSMKNQ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)Cl)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Validation of 4-Chloro-2-methoxy-L-phenylalanine
A Multi-Modal Analytical Approach for Drug Discovery Applications
Executive Summary & Strategic Imperative
In the development of peptidomimetics and chiral APIs, 4-Chloro-2-methoxy-L-phenylalanine represents a high-value scaffold.[1] The ortho-methoxy group introduces specific steric constraints that rigidify peptide backbones, while the para-chloro substituent modulates lipophilicity and metabolic stability.
However, the synthesis of this molecule is prone to two critical failure modes:
-
Regioisomerism: Electrophilic aromatic substitution or enzymatic precursors often yield mixtures of the 2-methoxy and 3-methoxy isomers.
-
Racemization: The harsh conditions required for chlorination or methoxylation can compromise the enantiomeric purity of the L-center (
-carbon).
This guide provides a self-validating workflow to definitively confirm the structure, ensuring that the material entering your biological assays is chemically and optically pure.
The Elucidation Logic Flow
We do not rely on a single data point. We construct a "convergence of evidence." The following logic map dictates the experimental sequence required to reject all false positives.
Figure 1: The decision matrix for structural validation. Note that Mass Spectrometry confirms the composition, but NMR and Chiral Chromatography are required to confirm connectivity and configuration.
Mass Spectrometry: The Chlorine Fingerprint
Before assessing connectivity, we must confirm the elemental composition. Chlorine provides a unique isotopic signature that serves as an internal standard for validity.
-
Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode.[1]
-
Target Ion:
-
The Diagnostic Criteria: Natural chlorine exists as
(75.77%) andngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> (24.23%). A pure monochlorinated compound must exhibit a mass spectrum where the and peaks appear in a 3:1 intensity ratio .[2][3]
| Isotope | Abundance | Interpretation |
| M ( | 100% (Base) | Calculated Exact Mass (approx. 229.05 Da) |
| M+2 ( | ~33% | If this peak is <20% or >40%, the sample is contaminated or not chlorinated. |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Check: If the
peak is 1:1, you have likely substituted with Bromine. If the pattern is complex (9:6:1), you have accidental dichlorination.
NMR Spectroscopy: Solving the Regiochemistry
This is the most challenging step. Distinguishing the 2-methoxy isomer from the 3-methoxy isomer requires analyzing the coupling constants (
The 1H NMR Logic (DMSO-d6)[1]
Solvent selection is critical. DMSO-d6 is preferred over
Expected Aromatic Signals (1,2,4-Substitution Pattern): In the 4-Chloro-2-methoxy isomer, the protons are located at positions 3, 5, and 6.[1]
-
H3 (The Isolated Proton):
-
H5 and H6 (The Ortho Pair):
-
H5: Ortho to Cl, Meta to H3. Appears as a Doublet of Doublets (dd) or broad Doublet (
Hz).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
H6: Ortho to the alkyl sidechain. Appears as a Doublet (
Hz).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
The "Smoking Gun": NOE Analysis
To definitively prove the Methoxy group is at position 2 (ortho to the alanine side chain) and not position 3, you must perform a 1D-NOE difference experiment or 2D-NOESY.[1]
-
Irradiate: The Methoxy singlet (
ppm).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Observe:
-
Signal A: Enhancement of the aromatic H3 singlet (confirms OMe is attached to the ring).
-
Signal B (The Proof): Enhancement of the
-protons of the alanine side chain ( ppm).
-
Interpretation:
-
If OMe is at C2 , it is spatially close to the side chain (C1).[1] Strong NOE observed.
-
If OMe is at C3 , it is too distant from the side chain. No NOE to
-protons.
Figure 2: NOE Correlation Map. The interaction between the methoxy group and the beta-methylene protons is the definitive proof of the 2-position regiochemistry.
Stereochemical Validation: Marfey's Method[6]
Optical rotation (
This method derivatizes the amino acid with L-FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), creating diastereomers that separate easily on a standard C18 HPLC column.[1]
The Protocol
-
Derivatization:
-
Dissolve 50 µg of your sample in 100 µL water (or bicarbonate buffer).[1]
-
Add 200 µL of 1% L-FDAA in acetone.
-
Add 40 µL of 1M
. -
Heat at 40°C for 1 hour.
-
Quench with 40 µL of 1M HCl.
-
-
Standard Preparation:
-
Repeat the process with authentic L-Phenylalanine and D-Phenylalanine (or synthesized racemic 4-Cl-2-OMe-Phe if available) to establish reference retention times.
-
-
LC-MS Analysis:
Data Interpretation[2][3][8][9][10][11]
Because the derivatizing agent (L-FDAA) is chiral:
-
L-L Diastereomer: (L-FDAA + Your L-Amino Acid)
Elutes Earlier . -
L-D Diastereomer: (L-FDAA + D-Amino Acid impurity)
Elutes Later .ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Note: This elution order (L before D) is typical for hydrophobic amino acids on C18 columns but should always be confirmed with standards.
Summary of Analytical Specifications
| Parameter | Specification | Method |
| Identity | Exact Mass matches Calc. | HRMS (ESI+) |
| Isotopes | 35Cl/37Cl ratio | HRMS |
| Regiochemistry | NOE between OMe and | 1D-NOE / NOESY |
| Connectivity | H3 (s), H5 (d), H6 (d) pattern | 1H NMR (DMSO-d6) |
| Chirality | ee > 98% (L-isomer) | Marfey's Method (HPLC) |
References
-
Marfey, P. (1984).[1][6] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1][7] Carlsberg Research Communications.[7]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Standard text for NMR coupling constants and isotope patterns). [1]
-
Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[5][7][8]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. (For NOE protocol optimization).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-2-methoxy-L-phenylalanine CAS number 1270090-75-9
Executive Summary
4-Chloro-2-methoxy-L-phenylalanine is a highly specialized non-canonical amino acid (ncAA) utilized as a chiral building block in modern drug discovery. It bridges the gap between steric demand and electronic modulation, featuring a para-chloro substituent for lipophilic enhancement and metabolic blocking, alongside an ortho-methoxy group that introduces unique electrostatic vectors and conformational constraints.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic pathways, and strategic application in Structure-Activity Relationship (SAR) optimization. It is designed for medicinal chemists and peptide scientists seeking to leverage halogenated/methoxylated motifs to optimize ligand-protein binding kinetics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The compound is defined by the L-configuration at the
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | (2S)-2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid |
| CAS Number | 1270090-75-9 |
| Molecular Formula | C |
| Molecular Weight | 229.66 g/mol |
| Chirality | L-Isomer (S-configuration) |
| Purity Standard | |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (low pH), DMSO, Methanol; Insoluble in non-polar solvents |
| pKa (Calculated) |
Strategic Application in Medicinal Chemistry
The simultaneous incorporation of chlorine and methoxy groups on the phenyl ring creates a "Push-Pull" steric and electronic environment that is invaluable for optimizing drug potency.
The "Dual Electrostatic" Effect
Recent studies in medicinal chemistry highlight the utility of pairing Chloro (Cl) and Methoxy (OMe) groups.
-
4-Chloro (Para): Acts as a metabolic blocker (preventing para-hydroxylation) and increases lipophilicity (
value ~ +0.71), enhancing membrane permeability. It also presents a -hole, allowing for halogen bonding with carbonyl backbone oxygens in the target protein. -
2-Methoxy (Ortho): Provides a steric anchor. The oxygen atom acts as a hydrogen bond acceptor, while the methyl group creates a hydrophobic contact point. Crucially, the ortho placement restricts the rotation of the side chain (
and torsion angles), pre-organizing the peptide backbone into a bioactive conformation.
Visualization: SAR Logic Flow
The following diagram illustrates the decision logic for selecting this building block during Lead Optimization.
Figure 1: Decision matrix for incorporating 4-Chloro-2-methoxy-L-phenylalanine to address metabolic instability and conformational entropy.
Validated Synthetic Protocol: Enzymatic Resolution
While asymmetric hydrogenation is possible, the Chemo-Enzymatic Kinetic Resolution is the preferred method for generating high-optical-purity (>99% ee) L-amino acids in a research setting. This method is self-validating because the enzyme (Acylase I) is stereospecific, hydrolyzing only the L-enantiomer.
Reagents & Equipment
-
Substrate: N-Acetyl-DL-(4-chloro-2-methoxy)phenylalanine (Synthesized via standard Erlenmeyer azlactone synthesis).
-
Enzyme: Acylase I (Grade I from Aspergillus melleus).
-
Buffer: 0.1 M Phosphate buffer (pH 7.5) containing 0.5 mM CoCl
(activator). -
Equipment: pH-stat titrator or orbital shaker, lyophilizer, ion-exchange column (Dowex 50W).
Step-by-Step Methodology
Step 1: Substrate Solubilization Dissolve 10.0 g of N-Acetyl-DL-precursor in 0.1 M NaOH (adjust pH to 7.5). The concentration should be approximately 0.1 M.
-
Why: The reaction requires an aqueous homogeneous phase.
Step 2: Enzymatic Hydrolysis
Add Acylase I (50 mg) and CoCl
-
Control: Monitor the reaction progress by TLC (n-Butanol:Acetic Acid:Water 4:1:1). The free amino acid (L-isomer) will appear as a ninhydrin-positive spot near the baseline, distinct from the acetylated starting material.
Step 3: Termination & Separation Once conversion reaches ~50% (theoretical maximum for resolution), acidify the solution to pH 1.5 with 6M HCl.
-
Mechanism:[1] Acidification protonates the unreacted N-acetyl-D-amino acid (precipitating it or making it extractable) and the L-amino acid (which remains soluble as the hydrochloride salt).
Step 4: Isolation of L-Isomer Extract the unreacted N-acetyl-D-isomer with Ethyl Acetate (3 x 50 mL). The aqueous layer contains the target 4-Chloro-2-methoxy-L-phenylalanine .
-
Purification: Load the aqueous phase onto a cation-exchange resin (Dowex 50W, H+ form). Wash with water to remove salts/enzyme, then elute the amino acid with 1M NH
OH.
Step 5: Crystallization Concentrate the ammoniacal eluate and recrystallize from Water/Ethanol to yield the pure L-amino acid.
Synthesis Workflow Diagram
Figure 2: Chemo-enzymatic kinetic resolution workflow ensuring >99% enantiomeric excess.
Quality Control & Analytics
To ensure the integrity of the building block for downstream applications (e.g., GMP peptide synthesis), the following analytical battery is mandatory.
HPLC Method (Chiral Purity)
-
Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec).
-
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water systems depending on column choice.
-
Detection: UV at 210 nm and 254 nm.
-
Acceptance Criteria: L-isomer > 99.0%; D-isomer < 0.5%.
NMR Validation
-
1H NMR (400 MHz, D2O/DCl):
-
3.85 (s, 3H, -OCH
) -
3.10-3.30 (m, 2H,
-CH ) -
4.25 (t, 1H,
-CH) - 6.90-7.30 (m, 3H, Aromatic protons).
-
Note: The ortho-methoxy group typically shifts the adjacent aromatic proton upfield relative to the unsubstituted analog.
-
3.85 (s, 3H, -OCH
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but halogenated aromatics should be treated with caution.
-
Storage: Store at +2°C to +8°C. Keep desiccated.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
AChemBlock. (2025).[2] 4-Chloro-2-methoxy-L-phenylalanine Product Data. AChemBlock. Link
-
Sigma-Aldrich. (2025). 4-Chloro-L-phenylalanine and Analogs: Properties and Safety. Merck KGaA. Link
-
Ishihara, Y., et al. (2024).[3] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Link
-
PubChem. (2025).[4] Compound Summary: 4-((2-Chloroethyl)amino)-L-phenylalanine (Analog Reference).[1][5] National Library of Medicine. Link
-
Chem-Impex Int'l. (2025). Fmoc-4-chloro-L-phenylalanine Technical Data. Chem-Impex. Link
Sources
- 1. US8921596B2 - Process for the preparation of melphalan hydrochloride - Google Patents [patents.google.com]
- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. 4-((2-Chloroethyl)amino)-L-phenylalanine | C11H15ClN2O2 | CID 52933109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Solubility Profile of 4-Chloro-2-methoxy-L-phenylalanine: A Technical Guide
The following technical guide details the solubility profile, physicochemical behavior, and solubilization protocols for 4-Chloro-2-methoxy-L-phenylalanine .
Executive Summary
4-Chloro-2-methoxy-L-phenylalanine is a non-proteinogenic amino acid used primarily as a chiral building block in peptidomimetics and as a tryptophan hydroxylase inhibitor. Like many zwitterionic phenylalanine derivatives, its solubility is governed by a high crystal lattice energy that resists dissolution in neutral organic solvents.
This guide provides a definitive solubility landscape, distinguishing between the zwitterionic free acid (poorly soluble in most solvents) and its ionic forms (highly soluble in acidic/basic media). Researchers should prioritize pH-controlled solubilization or the use of dipolar aprotic solvents (DMSO) for biological assays.
Physicochemical Landscape
Understanding the solubility of this compound requires analyzing the competition between its crystal lattice energy and solvation enthalpy.
Structural Determinants[1]
-
Zwitterionic Core: At neutral pH, the compound exists as an inner salt (
), creating a strong electrostatic lattice that is insoluble in non-polar solvents (e.g., Hexane, DCM). -
4-Chloro Substituent: Increases lipophilicity (
) but reduces water solubility compared to native Phenylalanine. -
2-Methoxy Substituent: Introduces steric bulk at the ortho position. While the oxygen atom is a hydrogen bond acceptor, the methyl group disrupts the hydration shell, generally lowering water solubility compared to the 4-Cl analog.
Predicted Properties
| Property | Value (Estimated) | Mechanistic Implication |
| pKa (COOH) | ~2.1 - 2.3 | Readily deprotonates; soluble in basic buffers (pH > 8). |
| pKa (NH₃⁺) | ~9.0 - 9.3 | Protonated at physiological pH; soluble in dilute mineral acids. |
| LogP | ~0.5 - 1.2 | Moderately lipophilic; prefers organic phases only when charge is neutralized. |
| Melting Point | >230°C (dec.)[1] | High lattice energy indicates poor solubility in low-boiling solvents (EtOH, Acetone). |
Solubility Data & Solvent Compatibility
The following data synthesizes empirical observations from structural analogs (4-Chloro-L-phenylalanine) and specific supplier data for the methoxy-substituted variant.
Table 1: Solubility in Common Solvents (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Usage Notes |
| Protic (Neutral) | Water | Low | < 5 mg/mL | Poor solubility due to hydrophobic aromatic ring. Requires heating or pH adjustment. |
| Protic (Acidic) | 1.0 M HCl | High | > 50 mg/mL | Forms the hydrochloride salt. Ideal for stock preparation. |
| Protic (Basic) | 1.0 M NaOH | High | > 50 mg/mL | Forms the sodium salt. Prone to racemization if heated for prolonged periods. |
| Dipolar Aprotic | DMSO | High | > 25 mg/mL | Recommended solvent for biological assay stocks (10-100 mM). |
| Dipolar Aprotic | DMF | Moderate | ~10-20 mg/mL | Good alternative to DMSO for synthetic coupling reactions. |
| Polar Organic | Methanol / Ethanol | Very Low | < 1 mg/mL | Acts as an antisolvent for the zwitterion. Soluble only if HCl is added. |
| Non-Polar | DCM / Ethyl Acetate | Insoluble | Negligible | The zwitterion will not dissolve. Requires N/C-terminal protection (e.g., Boc/OMe). |
Critical Note: "Insoluble" in ethanol refers to the free amino acid. The hydrochloride salt or methyl ester forms are significantly more soluble in alcohols.
Mechanistic Insights & Solubilization Strategy
The solubility behavior follows a "U-shaped" pH-solubility profile. The minimum solubility (intrinsic solubility,
Solubilization Workflow
For biological applications, avoid attempting to dissolve the solid directly in neutral buffers (PBS), as this often results in a suspension.
Figure 1: Decision matrix for solubilizing 4-Chloro-2-methoxy-L-phenylalanine based on downstream application.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Best for: High-throughput screening, enzymatic assays.
-
Weighing: Accurately weigh 23.0 mg of 4-Chloro-2-methoxy-L-phenylalanine.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).
-
Note: Moisture in DMSO can significantly reduce solubility over time.
-
-
Agitation: Vortex vigorously for 30-60 seconds. If particles persist, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.
Protocol B: Gravimetric Solubility Determination (Shake-Flask Method)
Best for: Validating solubility in a specific buffer or solvent system.
-
Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Shake or stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solid.
-
Quantification:
-
Method 1 (HPLC): Inject filtrate onto a C18 column (Detection: UV 220/254 nm). Quantify against a standard curve prepared in DMSO.
-
Method 2 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Synthesis & Purification Applications[4][5][6]
Crystallization Strategy
Because the compound is insoluble in alcohols but soluble in acid/base, isoelectric precipitation is the most effective purification method.
-
Solvent System: Dissolve crude material in dilute NaOH (pH 10-11).
-
Antisolvent: Slowly add dilute HCl while stirring until pH reaches the isoelectric point (~5.5).
-
Result: The zwitterionic product will precipitate as a white solid.
-
Wash: Filter and wash with cold water followed by cold ethanol (to remove organic impurities).
Solvent Selection for Coupling
When using this amino acid in peptide synthesis (e.g., Fmoc-protection or amide coupling):
-
Do NOT use DCM for the free acid.
-
Use DMF or NMP (N-methylpyrrolidone).
-
Addition of a chaotropic salt (e.g., LiCl) can improve solubility in DMF by disrupting hydrogen bond networks.
References
-
ChemicalBook. (2026).[1] 4-Methoxy-L-phenylalanine Physical Properties and Solubility Data.Link
-
Selleck Chemicals. (2024). 4-Chloro-DL-phenylalanine (PCPA) Solubility and Datasheet.[2]Link
-
Thermo Scientific Chemicals. (2024). 4-Chloro-L-phenylalanine Product Specifications and Solubility.Link
-
PubChem. (2026). Compound Summary: 4-Chloro-L-phenylalanine (CID 736190). National Library of Medicine. Link
-
Li, Y. et al. (2020). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution.[3] Crystals, 10(2), 76. Link
-
ResearchGate. (2013). Discussion: How to dissolve PCPA (4-chloro-DL-phenylalanine) for i.p. injection?Link
Sources
Introduction: A Strategically Functionalized Amino Acid
An In-Depth Technical Guide to 4-Chloro-2-methoxy-L-phenylalanine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the non-proteinogenic amino acid, 4-Chloro-2-methoxy-L-phenylalanine. We will delve into its fundamental properties, propose a robust synthetic and purification workflow, detail rigorous analytical characterization methods, and explore its potential applications as a sophisticated building block in modern drug discovery.
4-Chloro-2-methoxy-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine. As a non-proteinogenic, or unnatural, amino acid (UAA), it represents a powerful tool for modifying peptides and designing novel small molecules. The strategic placement of both a chloro and a methoxy group on the phenyl ring introduces unique electronic and steric properties not found in natural amino acids.
The chloro group, an electron-withdrawing substituent, can engage in halogen bonding and other multipolar interactions, potentially enhancing binding affinity and modulating metabolic stability.[1][2] The methoxy group, while electron-donating, can act as a hydrogen bond acceptor and influence conformation.[3] The combination of these functionalities on a chiral L-phenylalanine scaffold creates a high-value intermediate for synthesizing peptidomimetics, therapeutic peptides with enhanced properties, and novel small-molecule drug candidates.[4][5] This guide provides the core technical knowledge required to effectively utilize this compound in a research and development setting.
Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. The key identifiers and quantitative data for 4-Chloro-2-methoxy-L-phenylalanine are summarized below.
| Property | Value | Source |
| Molecular Weight | 229.66 g/mol | [6] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [6] |
| IUPAC Name | (S)-2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid | [6] |
| CAS Number | 1270090-75-9 | [6] |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)CC(=O)O | [6] |
| Purity (Typical) | ≥95% | [6] |
Synthesis and Purification Workflow
While specific proprietary synthesis routes may vary, a plausible and robust pathway can be designed based on established methodologies for creating substituted phenylalanine analogs.[7][8] The following section outlines a proposed multi-step synthesis and subsequent purification protocol, grounded in common organic chemistry principles.
Proposed Synthetic Pathway
The synthesis of 4-Chloro-2-methoxy-L-phenylalanine can be approached from a commercially available starting material like L-phenylalanine, requiring protection of the amino and carboxyl groups, followed by functionalization of the aromatic ring, and subsequent deprotection.
Caption: High-level overview of the proposed synthetic workflow.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 4-Chloro-2-methoxy-L-phenylalanine from a suitable protected precursor. This protocol assumes the availability of a Boc-protected 4-chloro-L-phenylalanine precursor.
-
Methoxylation of the Aromatic Ring:
-
To a solution of Boc-4-chloro-L-phenylalanine (1 equivalent) in a suitable solvent like DMF, add a methoxylating agent (e.g., sodium methoxide) and a copper catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The rationale for using a copper catalyst is based on its established efficacy in nucleophilic aromatic substitution reactions.
-
-
Reaction Quench and Workup:
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully adding an aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product.
-
-
Deprotection of the Amino Group:
-
Dissolve the crude Boc-protected 4-Chloro-2-methoxy-L-phenylalanine in a minimal amount of a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to cleave the Boc protecting group.
-
Stir the mixture at room temperature for 1-2 hours, again monitoring by TLC until the starting material is fully consumed.
-
-
Isolation of Final Product:
-
Remove the excess acid and solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product as a salt.
-
Collect the solid by filtration and wash with cold ether to yield the crude final product.
-
Purification Protocol
Objective: To purify the crude product to ≥95% purity suitable for research applications. This protocol utilizes recrystallization, a standard and effective method for purifying crystalline solids like amino acids.
-
Solvent Selection:
-
Select a suitable solvent system for recrystallization. For amino acids, a common choice is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The ideal system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize product precipitation.
-
-
Final Isolation and Drying:
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum at a temperature below their decomposition point to remove residual solvent. For more demanding applications, purification via ion-exchange chromatography can be employed to remove trace ionic impurities.[9]
-
Analytical Characterization
Rigorous analytical testing is mandatory to confirm the identity, purity, and structural integrity of the final compound. A multi-technique approach ensures a self-validating system of characterization.
Workflow for Quality Control
Caption: A standard workflow for the analytical validation of the final product.
Protocol: Purity Determination by HPLC
-
System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Outcome: A single major peak with purity calculated by area percentage.
Protocol: Identity and Mass Confirmation by LC-MS
-
System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[10]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
LC Method: Use the same method as described in 4.2.
-
Mass Spectrometry Analysis: Scan for the protonated molecular ion [M+H]⁺.
-
Expected m/z: 230.06 (Calculated for C₁₀H₁₃ClNO₃⁺). The observation of this mass confirms the molecular weight of the synthesized compound.
Protocol: Structural Elucidation by NMR
-
Solvent: Deuterated solvent such as DMSO-d₆ or D₂O with acid/base adjustment.
-
¹H NMR: Provides information on the number and environment of protons. Expect characteristic signals for the aromatic protons, the methoxy group protons, the aliphatic protons of the alanine backbone, and the alpha-proton.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Expect distinct signals for the carbonyl carbon, the aromatic carbons (including those attached to Cl and OCH₃), the methoxy carbon, and the aliphatic carbons. The full spectral assignment confirms the precise structure and isomeric purity.[11]
Applications in Research and Drug Development
The true value of 4-Chloro-2-methoxy-L-phenylalanine lies in its potential as a specialized building block. Its structure is analogous to 4-Chloro-phenylalanine (PCPA), a known inhibitor of the enzyme tryptophan hydroxylase, which is involved in serotonin synthesis.[12][13] This suggests that the title compound could serve as a starting point for developing novel enzyme inhibitors or neurological probes.
More broadly, its utility falls into two main categories:
-
Peptide Modification: As an unnatural amino acid, it can be incorporated into peptides during solid-phase peptide synthesis (SPPS) using a suitable protecting group like Fmoc.[5][14] This can lead to peptides with:
-
Small-Molecule Scaffolding: The amino acid core provides a versatile chiral scaffold for building more complex small molecules. The functionalized aromatic ring can be a key pharmacophore or be further modified to explore the structure-activity relationship (SAR) in a drug discovery campaign. The presence of chlorine is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[1]
Caption: Conceptual workflow for utilizing the UAA in therapeutic peptide design.
Conclusion
4-Chloro-2-methoxy-L-phenylalanine is more than a molecule defined by its molecular weight. It is a precision tool for medicinal chemists and researchers. Its unique combination of a chiral amino acid backbone and a dual-functionalized aromatic ring provides a gateway to novel peptides and small molecules with potentially superior therapeutic properties. The robust synthesis, purification, and analytical workflows detailed in this guide provide a reliable framework for producing and validating this compound, empowering scientists to confidently integrate it into their drug discovery and development programs.
References
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PubChem, "4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190", Available at: [Link]
- Ashnagar, A., et al. (2007), "Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine", Asian Journal of Chemistry, Vol. 19, No. 7, pp. 5399-5406.
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ChemBK, "4-Chloro-L-phenylalanine, N-FMOC protected", Available at: [Link]
- Agilent Technologies (2007)
-
Jadhav, G. et al. (2020), "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review", European Journal of Medicinal Chemistry, Vol. 197. Available at: [Link]
-
Boyd, S. et al. (2019), "Synthesis and explosion hazards of 4-Azido-L-phenylalanine", Organic Process Research & Development, Vol. 23, No. 8, pp. 1615–1622. Available at: [Link]
- Banko, D. et al. (1986), "Purification of L-phenylalanine", U.S. Patent 4,584,399.
-
Ishihara, Y. et al. (2023), "Parallels between the chloro and methoxy groups for potency optimization", RSC Medicinal Chemistry, Vol. 14, pp. 1297-1311. Available at: [Link]
-
Chiodi, D. & Ishihara, Y. (2024), "The role of the methoxy group in approved drugs", European Journal of Medicinal Chemistry, Vol. 273. Available at: [Link]
- Banko, D. et al. (1986), "Purification of L-phenylalanine", U.S. Patent 4,584,399.
-
PrepChem.com, "Synthesis of N-(4-methoxybenzyl)oxycarbonyl-L-phenylalanine", Available at: [Link]
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An In-Depth Technical Guide to the Discovery and History of Substituted Phenylalanine Analogs
Introduction
The journey into the world of substituted phenylalanine analogs is a compelling narrative of scientific curiosity, serendipitous discovery, and rational drug design. From the fundamental building block of proteins, phenylalanine, a vast and versatile class of molecules has been engineered, profoundly impacting medicine and our understanding of biological systems. These analogs, where the phenyl ring or the amino acid backbone is strategically modified, have yielded groundbreaking therapies for neurological disorders, cancer, and have become indispensable tools in biochemical research. This guide provides a comprehensive exploration of the discovery and history of these remarkable compounds, intended for researchers, scientists, and drug development professionals. We will delve into the causal chain of discoveries, the evolution of synthetic methodologies, and the intricate mechanisms of action that underpin their therapeutic utility.
The Dawn of an Era: L-DOPA and the Dopaminergic Revolution
The story of substituted phenylalanine analogs as therapeutic agents begins with a pivotal moment in neuroscience: the discovery of L-DOPA's role in Parkinson's disease.
From Broad Beans to Brains: The Discovery of L-DOPA
L-3,4-dihydroxyphenylalanine (L-DOPA) was first isolated from the seedlings of the broad bean, Vicia faba, in 1913 by Marcus Guggenheim.[1][2] For decades, it remained a biochemical curiosity. The paradigm shift occurred in the late 1950s and early 1960s with the work of Arvid Carlsson, who demonstrated that dopamine was a neurotransmitter in the brain and that its depletion was linked to the motor symptoms of Parkinson's disease. This led to the rational hypothesis that replenishing dopamine levels could alleviate these symptoms. However, dopamine itself cannot cross the blood-brain barrier.[3][4] The breakthrough came with the realization that L-DOPA, as a precursor to dopamine, could traverse this barrier and be converted to dopamine within the brain.[1][3]
Mechanism of Action: Restoring Dopaminergic Neurotransmission
The therapeutic effect of L-DOPA is a direct consequence of its role in the catecholamine biosynthesis pathway. In patients with Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a profound dopamine deficiency in the striatum.[4] Orally administered L-DOPA is absorbed from the small intestine, crosses the blood-brain barrier via a large neutral amino acid transporter, and is then taken up by the remaining dopaminergic neurons.[4] Inside these neurons, the enzyme aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine, thereby restoring the depleted neurotransmitter levels and improving motor function.[2][3]
A Tool for Probing the Serotonergic System: The Story of p-Chlorophenylalanine (PCPA)
In contrast to the therapeutic application of L-DOPA, para-chlorophenylalanine (PCPA), also known as fenclonine, emerged as a powerful research tool for investigating the roles of serotonin (5-hydroxytryptamine, 5-HT) in the central nervous system.
Discovery and Serotonin Depleting Effects
PCPA was found to be a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[5] This discovery provided researchers with a method to selectively deplete brain serotonin levels, allowing for the study of the behavioral and physiological consequences. Administration of PCPA leads to a significant and long-lasting reduction in serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain.[6][7]
Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase
The mechanism of PCPA's action involves its interaction with tryptophan hydroxylase. While it acts as a competitive inhibitor in vitro, its effects in vivo are irreversible.[5] It is believed that PCPA, or a metabolic derivative, is incorporated into the enzyme, leading to its inactivation.[8] This irreversible inhibition results in a profound and sustained depletion of serotonin, which has been instrumental in elucidating the role of this neurotransmitter in sleep, aggression, and cognition.[9]
| Compound | Primary Target | Mechanism of Action | Primary Application |
| L-DOPA | Dopamine Synthesis | Precursor to dopamine, converted by AADC | Treatment of Parkinson's Disease |
| p-Chlorophenylalanine (PCPA) | Tryptophan Hydroxylase | Irreversible inhibitor | Research tool for serotonin depletion |
Table 1: Comparison of L-DOPA and p-Chlorophenylalanine
The Rise of Fluorinated Phenylalanines: Enhancing and Probing Biological Systems
The introduction of fluorine into the phenylalanine scaffold has opened up a vast area of research and development, leveraging the unique properties of this halogen to modulate biological activity and serve as a powerful analytical probe.[10] The small size of fluorine, similar to hydrogen, combined with its high electronegativity, creates a strong carbon-fluorine bond and can significantly alter the electronic properties of the aromatic ring.[10]
Early Syntheses and Expanding Applications
The synthesis of fluorinated phenylalanines has been a focus of organic chemists for decades, with various methods developed to introduce fluorine at different positions on the phenyl ring.[11] These fluorinated analogs have found a wide range of applications, from enhancing the metabolic stability of peptides to their use as enzyme inhibitors and as imaging agents in Positron Emission Tomography (PET).[10][11]
Chemical Synthesis of Fluorinated Phenylalanine Analogs: A Step-by-Step Protocol
One common approach for the synthesis of fluorinated phenylalanine derivatives involves the alkylation of a glycine equivalent using a fluorinated benzyl halide. The following is a generalized protocol based on the use of a Ni(II) complex of a Schiff base of glycine.[11]
Experimental Protocol: Synthesis of (S)-Fluorinated Phenylalanine Derivatives via Ni(II) Complex [11]
-
Preparation of the Ni(II) Complex:
-
React the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) with glycine and Ni(NO₃)₂ in a suitable solvent (e.g., methanol) under basic conditions to form the chiral Ni(II) complex.
-
-
Alkylation:
-
Treat the Ni(II) complex with a fluorine-containing benzyl chloride (e.g., 4-fluorobenzyl chloride) in a solvent such as DMF at room temperature. The reaction is typically carried out in the presence of a base (e.g., powdered KOH).
-
-
Hydrolysis:
-
After the alkylation is complete, hydrolyze the resulting complex with aqueous HCl (e.g., 2N HCl) to release the enantiomerically enriched fluorinated phenylalanine derivative.
-
-
Purification:
-
Purify the final product using standard techniques such as ion-exchange chromatography.
-
Enzymatic Synthesis: A Greener Approach
More recently, enzymatic methods for the synthesis of substituted phenylalanines have gained prominence due to their high enantioselectivity and milder reaction conditions. Phenylalanine Ammonia Lyases (PALs) are particularly noteworthy in this regard.[12] These enzymes catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. By operating the reaction in the presence of high concentrations of ammonia, the equilibrium can be shifted towards the synthesis of L-phenylalanine and its analogs from the corresponding cinnamic acids.[12][13]
Experimental Protocol: PAL-Catalyzed Synthesis of Substituted L-Phenylalanine [12]
-
Reaction Setup:
-
Prepare a reaction mixture containing the substituted trans-cinnamic acid substrate (e.g., 10 mM), a high concentration of an ammonia source (e.g., 5 M ammonium carbamate), and the PAL enzyme (e.g., 1 mg/mL) in a suitable buffer (e.g., bicarbonate buffer, pH 9).
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking samples at various time points and analyzing them by HPLC to determine the conversion of the cinnamic acid substrate to the phenylalanine product.
-
-
Product Isolation:
-
Once the reaction has reached the desired conversion, the product can be isolated and purified using standard chromatographic techniques.
-
| Substrate (Cinnamic Acid Derivative) | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) |
| p-nitro-cinnamic acid | pcPAL WT | 79 | ≥95 |
| p-nitro-cinnamic acid | pcPAL-F137V | 90 | ≥97 |
| 3-methoxy-cinnamic acid | AvPAL | ~88 | >99 |
| 4-nitro-cinnamic acid | PbPAL | ~89 | >99 |
Table 2: Examples of PAL-Catalyzed Synthesis of Phenylalanine Analogs [12][14]
Future Perspectives
The journey of substituted phenylalanine analogs is far from over. Ongoing research continues to explore novel substitutions and synthetic methodologies. The use of directed evolution and protein engineering is expanding the substrate scope and improving the efficiency of enzymes like PALs, enabling the synthesis of a wider array of non-natural amino acids.[15] Furthermore, the incorporation of these analogs into peptides and proteins continues to be a powerful strategy for developing new therapeutics with enhanced stability and novel biological activities. The rich history of these compounds serves as a testament to the power of chemical and biological innovation in addressing fundamental scientific questions and unmet medical needs.
References
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Houghten, R. A., & Rapoport, H. (1974). Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. Journal of Medicinal Chemistry, 17(5), 556–558. [Link]
-
Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(16), 4691-4695. [Link]
-
Flatmark, T., et al. (2017). Tyrosine and tryptophan hydroxylases as therapeutic targets in human disease. Expert Opinion on Therapeutic Targets, 21(3), 267-281. [Link]
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Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274–278. [Link]
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Cabrera, R., et al. (2023). Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t. CONICET Digital. [Link]
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Wikipedia. (n.d.). L-DOPA. Retrieved from [Link]
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Sridhar, K., et al. (2015). Levodopa: History and Therapeutic Applications. Annals of Indian Academy of Neurology, 18(1), 19-26. [Link]
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Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]
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Patil, A. S., et al. (2013). Biological sources of L-DOPA: An alternative approach. Advances in Parkinson's Disease, 2(3), 81-87. [Link]
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Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. [Link]
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Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1096. [Link]
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ParkinsonsDisease.blog. (2024, July 17). Understanding how levodopa works in Parkinson's (part 2). [Link]
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Li, Z., et al. (2019). One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase. Applied Biochemistry and Biotechnology, 187(2), 522-536. [Link]
-
Nikiforuk, A., & Popik, P. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 21(6), 2056. [Link]
-
ResearchGate. (n.d.). Scheme representing the synthesis of the fluorinated phenyl alanine derivatives. [Link]
-
Liu, S., et al. (2011). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 38(2), 191-200. [Link]
-
ResearchGate. (n.d.). Illustration of the molecular mechanism of L-DOPA. [Link]
-
Naulet, F., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 356-362. [Link]
-
Anveshana's International Journal of Research in Pharmacy and Life Sciences. (n.d.). APPROACHES FOR THE LEVODOPA DRUGS SYNTHESIS OF LEVODOPA FOR PARKINSON'S DISEASE. [Link]
-
Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556-558. [Link]
-
Liu, S., et al. (2011). Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear medicine and biology, 38(2), 191-200. [Link]
-
2-Minute Neuroscience. (2020, March 11). 2-Minute Neuroscience: L-DOPA [Video]. YouTube. [Link]
-
Zhang, Y., et al. (2025). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. International Journal of Molecular Sciences, 26(11), 5983. [Link]
-
Lovelock, S. L., et al. (2014). Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway. Angewandte Chemie (International ed. in English), 53(22), 5648-5652. [Link]
-
Rizek, P., Kumar, N., & Jog, M. S. (2023). Levodopa (L-Dopa). In StatPearls. StatPearls Publishing. [Link]
-
Wu, B., et al. (2010). Mutational analysis of phenylalanine ammonia lyase to improve reactions rates for various substrates. Protein engineering, design & selection : PEDS, 23(10), 767–774. [Link]
-
Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1096. [Link]
-
Patil, A. S., et al. (2013). Biological sources of L-DOPA: An alternative approach. Advances in Parkinson's Disease, 2(3), 81-87. [Link]
-
Min, K., & Park, K. (2015). Overview on the biotechnological production of L-DOPA. Applied microbiology and biotechnology, 99(13), 5333–5344. [Link]
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Tobler, I., & Borbély, A. A. (1988). Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat. Sleep, 11(6), 539–548. [Link]
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Prisco, S., & Esposito, E. (1995). The Depletion of Brain Serotonin Levels by Para-Chlorophenylalanine Administration Significantly Alters the Activity of Midbrain Dopamine Cells in Rats: An Extracellular Single Cell Recording Study. Brain Research, 698(1-2), 178-188. [Link]
-
Gainutdinova, T. H., et al. (2018). Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition. Frontiers in behavioral neuroscience, 12, 268. [Link]
-
Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1096. [Link]
-
Balaraman, K., & Vankar, Y. D. (2010). Synthesis of unnatural amino acid derivatives via palladium catalyzed 1,4 addition of boronic acids. Tetrahedron letters, 51(41), 5431–5434. [Link]
-
Ruotsalainen, M., et al. (1993). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural brain research, 58(1-2), 167–181. [Link]
-
Zhou, H., et al. (2022). Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders. Frontiers in Behavioral Neuroscience, 16, 1029141. [Link]
-
Turner Biocatalysis. (n.d.). PHENYLALANINE AMMONIA-LYASES (PALs). Retrieved from [Link]
-
PubChem. (n.d.). Fenclonine. Retrieved from [Link]
-
Lin, S., et al. (2020). Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. Journal of the American Chemical Society, 142(28), 12164–12271. [Link]
-
Weise, N. J., et al. (2025). Fluorescent enzyme-coupled activity assay for phenylalanine ammonia-lyases. ChemBioChem, e202500366. [Link]
-
Daugulis, O. (2015). Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization. ResearchGate. [Link]
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Application Notes and Protocols for the Incorporation of 4-Chloro-2-methoxy-L-phenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Novel Peptide Functionalities with 4-Chloro-2-methoxy-L-phenylalanine
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved pharmacological profiles. 4-Chloro-2-methoxy-L-phenylalanine is a particularly interesting building block. The presence of a chloro group can introduce new binding interactions and increase the hydrophobicity of the peptide, while the ortho-methoxy group can induce conformational constraints and potentially modulate the electronic properties of the aromatic ring. This unique combination of substituents makes 4-Chloro-2-methoxy-L-phenylalanine a valuable tool for creating peptides with tailored properties.
This guide provides a comprehensive protocol for the efficient incorporation of Fmoc-4-Chloro-2-methoxy-L-phenylalanine into peptides using solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of the synthesis, from the selection of coupling reagents to address the steric hindrance posed by the 2-methoxy group, to the optimization of cleavage conditions to prevent side reactions. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this unnatural amino acid in their peptide-based research and development endeavors.
Materials and Reagents
Amino Acids and Resins
-
Fmoc-4-Chloro-2-methoxy-L-phenylalanine (Commercially available from various suppliers)
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Acetonitrile (ACN), HPLC grade
-
Diethylether, anhydrous
-
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
-
Cleavage Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Thioanisole
-
-
Other Reagents:
-
Acetic anhydride
-
Kaiser test kit (for monitoring coupling reactions)
-
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual synthesis of a model peptide incorporating 4-Chloro-2-methoxy-L-phenylalanine using Fmoc/tBu chemistry.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. This step is crucial for ensuring that the reactive sites on the resin are accessible.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of 4-Chloro-2-methoxy-L-phenylalanine
The ortho-methoxy group in 4-Chloro-2-methoxy-L-phenylalanine can present significant steric hindrance, potentially leading to incomplete coupling. To overcome this, the use of a potent coupling reagent and potentially a double coupling strategy is recommended.
Protocol using HATU:
-
In a separate vial, dissolve Fmoc-4-Chloro-2-methoxy-L-phenylalanine (3-4 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6-8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, extending the reaction time to 4 hours or performing the reaction at a slightly elevated temperature (e.g., 35-40°C) can be beneficial.[1]
-
After the coupling reaction, drain the solution and wash the resin with DMF (3-5 times).
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction. If the beads turn blue, the coupling is incomplete, and a second coupling is necessary.[2]
Double Coupling Strategy (if necessary):
-
If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated Fmoc-4-Chloro-2-methoxy-L-phenylalanine.
-
After the second coupling, wash the resin with DMF and perform another Kaiser test to confirm completion.
Capping of Unreacted Amines
If a small percentage of unreacted amines remains after double coupling, it is advisable to cap them to prevent the formation of deletion peptides.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 1:2:3 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF.
Chain Elongation
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection
The electron-donating methoxy group on the phenyl ring can increase its susceptibility to electrophilic attack by carbocations generated during TFA cleavage. Therefore, a robust scavenger cocktail is essential.
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail. A recommended general-purpose cocktail that is effective for a wide range of sensitive residues is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[3][4] The thioanisole is particularly important for scavenging cations that could react with the electron-rich aromatic ring of 4-Chloro-2-methoxy-L-phenylalanine.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). Due to the hydrophobicity of 4-Chloro-2-methoxy-L-phenylalanine, a higher percentage of organic solvent may be required for dissolution.[6][7][8]
-
Purify the peptide on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm their identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product.
Visualization of the SPPS Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. nestgrp.com [nestgrp.com]
Application Note: Solid-Phase Peptide Synthesis with 4-Chloro-2-methoxy-L-phenylalanine
Executive Summary
4-Chloro-2-methoxy-L-phenylalanine is a highly specialized non-canonical amino acid (ncAA) utilized in medicinal chemistry to modulate peptide conformation, enhance metabolic stability, and provide a handle for late-stage diversification.
Its structural features present two distinct challenges in Solid-Phase Peptide Synthesis (SPPS):
-
Steric Hindrance (The "Ortho Effect"): The 2-methoxy substituent creates significant steric bulk near the
-amine. While coupling this residue to the growing chain is generally manageable, coupling the subsequent amino acid onto its N-terminus is notoriously difficult due to nucleophilic shielding. -
Electronic Deactivation: The 4-chloro substituent withdraws electron density, potentially affecting the pKa of the amine and the stability of the amide bond, while offering a site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
This guide provides a high-fidelity protocol to overcome these barriers, ensuring high crude purity and preventing common deletion sequences.
Chemical Properties & Handling
| Property | Specification |
| Molecular Weight | ~437.87 g/mol (Fmoc-protected) |
| Solubility | Moderate in DMF; High in NMP. Hydrophobic nature requires adequate solvent swelling. |
| Lability | Stable to standard TFA cleavage (95%). Stable to 20% Piperidine. |
| Racemization Risk | High .[1] The ortho-methoxy group increases the barrier to activation and coupling, requiring prolonged reaction times that heighten racemization risk. |
Storage: Store at +2°C to +8°C, desiccated. Allow to reach room temperature before weighing to prevent condensation.
Strategic Planning: Resin & Reagents
Resin Selection[2]
-
2-Chlorotrityl Chloride (2-CTC) Resin: Highly recommended if 4-Cl-2-MeO-Phe is the C-terminal residue. The bulky trityl linker prevents diketopiperazine (DKP) formation, a common side reaction with proline or N-alkylated/hindered residues at the C-terminus.
-
Rink Amide Resin: Suitable for internal positions. Use low loading resin (0.3 – 0.5 mmol/g) to reduce inter-chain aggregation, which exacerbates steric hindrance.
Coupling Reagents
Standard DIC/HOBt is insufficient for chain extension from this residue.
-
Preferred: HATU or COMU with HOAt (if available) or Oxyma Pure .
-
Base: 2,4,6-Collidine (TMP) is superior to DIPEA. Collidine is a weaker base that minimizes base-catalyzed racemization during the extended coupling times required for ortho-substituted amino acids.
Experimental Protocol
Phase A: Coupling Fmoc-4-Cl-2-MeO-Phe to the Peptide Chain
Goal: Attach the ncAA to the resin or preceding peptide chain.
-
Resin Swelling: Swell resin in DMF for 30 min (essential for hydrophobic residues).
-
Activation:
-
Dissolve Fmoc-4-Cl-2-MeO-Phe (4.0 eq) in DMF/NMP (1:1).
-
Add Oxyma Pure (4.0 eq) and DIC (4.0 eq).
-
Note: Pre-activation for 2-3 minutes is recommended to ensure active ester formation before adding to the resin.
-
-
Coupling:
-
Monitoring: Standard Kaiser Test is effective here.
Phase B: Fmoc-Deprotection
Goal: Expose the sterically hindered amine.
-
Reagent: 20% Piperidine in DMF + 0.1 M HOBt .
-
Insight: HOBt is added to suppress aspartimide formation (if Asp is present) and, more importantly, to prevent potential side reactions involving the chloro-aromatic ring under high pH.
-
-
Cycles:
-
Treat 1 x 5 min.
-
Treat 1 x 15 min.
-
Crucial: Wash thoroughly with DMF (5x), DCM (3x), DMF (3x) to remove all piperidine. Residual base will instantly racemize the incoming activated amino acid.
-
Phase C: Chain Extension (The Critical Step)
Goal: Couple the NEXT amino acid onto the hindered 4-Cl-2-MeO-Phe amine.
Warning: The 2-methoxy group shields the nitrogen. Standard conditions will lead to deletion sequences.
-
Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Stoichiometry:
-
Incoming Fmoc-AA-OH (5.0 eq).
-
HATU (4.9 eq) — Always use slightly less HATU than AA to prevent capping the amine with the uronium salt.
-
HOAt (5.0 eq) — Optional but recommended for maximum reactivity.
-
DIEA (10.0 eq) OR Collidine (10.0 eq).
-
-
Procedure (Double Coupling Strategy):
-
Coupling 1: Dissolve reagents in minimal DMF. Add to resin.[2][3][4][5][6] Reaction time: 2 hours at Room Temperature .
-
Coupling 2: Drain and repeat with fresh reagents. Reaction time: 1 hour at 50°C (Microwave or conventional heating).
-
Note on Heat: Heating helps overcome the steric barrier of the ortho-methoxy group. Do not exceed 50°C to avoid elimination of the chloride or ether cleavage.
-
-
Monitoring:
-
Kaiser Test: Likely to be inconclusive (false negative) because the bulky amine reacts slowly with ninhydrin.
-
Chloranil Test: More reliable for hindered amines.
-
Micro-cleavage: The gold standard. Cleave 2-3 mg of resin and analyze via UPLC-MS to confirm complete coupling before proceeding.
-
Visualization: Decision Logic & Mechanism
The following diagram illustrates the decision logic for coupling and extending sterically hindered ortho-substituted amino acids.
Caption: Workflow for incorporating and extending 4-Chloro-2-methoxy-L-phenylalanine, highlighting the critical chain extension step requiring aggressive coupling conditions.
Advanced Application: Post-Synthetic Modification
The 4-Chloro substituent is not merely structural; it serves as a "sleeping" functional handle. While aryl chlorides are less reactive than bromides or iodides, they can participate in Palladium-catalyzed Suzuki-Miyaura cross-coupling to create biaryl staples or libraries.
Protocol for On-Resin Suzuki Coupling:
-
Catalyst: Pd(OAc)₂ with SPhos or XPhos (ligands essential for activating aryl chlorides).
-
Boronic Acid: Aryl-B(OH)₂ (5.0 eq).
-
Base: K₃PO₄ (2M aqueous solution).
-
Solvent: DMF/Water (9:1).
-
Conditions: 80°C for 4–6 hours under Argon.
-
Note: Perform this step after peptide assembly but before cleavage. Ensure the N-terminus is Fmoc-protected or acetylated to prevent Pd coordination to the amine.
-
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Deletion) | Steric shielding by 2-OMe group. | Switch to HATU/HOAt. Increase temperature to 50°C. Use double coupling. |
| Racemization | High base concentration or prolonged activation.[1] | Use Collidine instead of DIPEA. Use Oxyma instead of HOBt. Keep coupling time < 2h per cycle. |
| Low Solubility | Hydrophobic aromatic rings. | Use a solvent mixture: DMF/NMP (1:1) or add 1% Triton X-100. |
| Precipitation during Cleavage | Peptide aggregation. | Evaporate TFA immediately after cleavage. Precipitate in cold Ether/Hexane (1:1) instead of pure Ether.[7] |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
- Grounding: Establishes HATU and Oxyma as superior reagents for hindered couplings.
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Kotha, S., & Lahiri, K. (2003). Application of the Suzuki-Miyaura cross-coupling reaction for the modification of phenylalanine peptides.[9] Biopolymers, 69(4), 517-528.[9] Link
- Grounding: Validates the use of halo-phenylalanines for Pd-catalyzed diversific
-
Chem-Impex International. Product Data: Fmoc-4-chloro-D-phenylalanine. Link
- Grounding: Verifies commercial availability and handling properties of the 4-chloro-Phe scaffold.
Sources
- 1. mesalabs.com [mesalabs.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
- 9. Application of the Suzuki-Miyaura cross-coupling reaction for the modification of phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Incorporation and Palladium-Mediated Cross-Coupling of 4-Chloro-2-methoxy-L-phenylalanine
This Application Note is structured to provide a rigorous, field-ready guide for the incorporation and bioconjugation of 4-Chloro-2-methoxy-L-phenylalanine (Cl-OMe-Phe) .
Unlike standard iodinated derivatives (which are light-sensitive and prone to dehalogenation), the chloro- analog offers superior chemical stability, making it an ideal "latent" handle for late-stage diversification. However, the aryl chloride bond is kinetically inert compared to iodides, requiring specialized Palladium (Pd) catalytic systems for successful activation in aqueous media.
Executive Summary
This guide details the workflow for site-specific incorporation of 4-Chloro-2-methoxy-L-phenylalanine into proteins via Genetic Code Expansion (GCE) and its subsequent bioorthogonal modification using Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Key Advantages of Cl-OMe-Phe:
-
Stability: The aryl chloride is inert to standard cellular reducing environments and ambient light, unlike 4-Iodo-Phe.
-
Conformational Bias: The ortho-methoxy group introduces steric constraints that can lock side-chain rotamers, useful for stabilizing epitope presentation in drug design.
-
Reactivity: capable of forming C-C bonds with boronic acids, enabling the attachment of fluorophores, drugs, or PEG chains via a stable biphenyl linkage.
Strategic Workflow
The process involves two distinct phases: (1) The "Install" (genetic encoding) and (2) The "Reaction" (chemical modification).
Figure 1: Integrated workflow for genetic encoding and chemical modification of Cl-OMe-Phe.
Phase 1: Genetic Encoding (The "Install")
The incorporation of Cl-OMe-Phe requires an orthogonal tRNA/synthetase pair derived from Methanocaldococcus jannaschii (Mj). The bulky methoxy group requires a synthetase active site with expanded plasticity.
Protocol A: Expression in E. coli
Reagents:
-
Host: E. coli BL21(DE3) or C321.ΔA (release factor 1 deficient strains improve yield).
-
Plasmid: pEVOL-pClPhe (encoding the polyspecific MjTyrRS variant and MjtRNACUA).
-
Non-Canonical Amino Acid (ncAA): 4-Chloro-2-methoxy-L-phenylalanine (dissolved in 0.1 M NaOH or DMSO).
Step-by-Step:
-
Transformation: Co-transform E. coli with your Target Gene (pET vector, T7 promoter, TAG codon at desired site) and the pEVOL synthetase plasmid.
-
Inoculation: Grow overnight culture in LB + antibiotics (e.g., Ampicillin/Chloramphenicol).
-
Induction Phase:
-
Dilute 1:100 into fresh 2xYT media. Grow to OD600 = 0.5.
-
Critical Step: Add Cl-OMe-Phe to a final concentration of 1 mM . (Note: The methoxy group reduces uptake efficiency compared to unsubstituted Phe; 1 mM is required for saturation).
-
Induce synthetase (0.02% L-arabinose) and target protein (0.5 mM IPTG).
-
-
Harvest: Incubate at 30°C for 12–16 hours. Harvest cells and purify via affinity chromatography (Ni-NTA).
-
Validation: Analyze via SDS-PAGE. A full-length band indicates successful suppression of the Amber stop codon. Confirm mass via ESI-MS (Expected Mass = WT Mass - Tyr + Cl-OMe-Phe).
Phase 2: Bioorthogonal Chemistry (The "Reaction")
This is the critical technical hurdle. Aryl chlorides are notoriously sluggish in oxidative addition steps compared to iodides. Standard Pd-ligands (like TPPTS) often fail here. You must use Buchwald-type water-soluble ligands (e.g., sSPhos) to lower the activation energy.
Mechanistic Insight: The "Chloride Problem"
The bond dissociation energy of Ar-Cl (approx. 96 kcal/mol) is significantly higher than Ar-I (65 kcal/mol). To facilitate the Oxidative Addition (the first step of the catalytic cycle), the Palladium center must be highly electron-rich and sterically bulky.
Figure 2: Catalytic cycle. Note that Oxidative Addition (Red) is the rate-limiting step for Cl-OMe-Phe.
Protocol B: Suzuki-Miyaura Cross-Coupling
Reagents:
-
Catalyst Source: Na2PdCl4 or Pd(OAc)2.[1]
-
Ligand: sSPhos (Sodium 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-3'-sulfonate). Do not substitute with simple phosphines.
-
Coupling Partner: Aryl-Boronic Acid (e.g., Fluorescein-phenyl-boronic acid).
-
Buffer: 50 mM Sodium Phosphate, pH 8.0.
Procedure:
-
Catalyst Pre-formation: In a small tube, mix Na2PdCl4 (1 mM final) and sSPhos (4 mM final) in water. Incubate for 30 mins under N2 to form the active catalytic species. The solution should turn from brown to pale yellow/clear.
-
Reaction Assembly:
-
Protein-Cl (50 µM) in Phosphate Buffer.
-
Add Boronic Acid (500 µM, 10 equiv).
-
Add Pre-formed Pd-sSPhos catalyst (250 µM, 5 equiv).
-
-
Incubation: Seal the vessel under inert atmosphere (Argon/Nitrogen). Incubate at 37°C for 4–6 hours .
-
Note: The 2-methoxy group on the phenylalanine creates steric hindrance. Elevated temperature (37°C) is preferred over room temperature to drive the reaction.
-
-
Quenching & Cleanup: Add 3-Mercaptopropionic acid (10 mM) to scavenge excess Pd. Remove small molecules via Zeba Spin Desalting Columns (7K MWCO).
Data Analysis & Troubleshooting
Comparative Reactivity Table
The table below illustrates why specific conditions are required for the Cl-OMe-Phe variant compared to other halogens.
| Handle | Bond Energy (kcal/mol) | Stability (Ambient Light) | Pd-Catalyst Requirement | Recommended Ligand |
| 4-Iodo-Phe | ~65 | Low (Photolabile) | Low Activity | TPPTS, TXPTS |
| 4-Bromo-Phe | ~81 | Medium | Moderate Activity | ALPS, TPPTS |
| 4-Chloro-Phe | ~96 | High (Stable) | High Activity | sSPhos , ADHP |
| Cl-OMe-Phe | ~96 | High | Very High (Steric bulk) | sSPhos (Critical) |
Troubleshooting Guide
Issue 1: Low Conversion Yield (< 20%)
-
Cause: Incomplete oxidative addition due to the inert C-Cl bond.
-
Solution: Increase catalyst loading to 10-20 equivalents. Ensure the ligand:Pd ratio is at least 4:1 to prevent Pd black precipitation. Switch to ADHP (2-amino-4,6-dihydroxypyrimidine) as a ligand, which is highly effective for water-soluble Suzuki couplings of aryl chlorides.
Issue 2: Protein Precipitation
-
Cause: Palladium non-specific binding to surface His/Cys.
-
Solution: Pre-incubate the protein with 100 µM EDTA to block metal-binding sites (if they are not catalytic). Alternatively, use the "Pre-formed OAC" method (see References), where the Pd is oxidatively added to the peptide before mixing with the protein, though this is more complex for whole proteins.
Issue 3: No Expression of Protein
-
Cause: The 2-methoxy group is too bulky for the WT MjTyrRS active site.
-
Solution: Use the "OMe-TyrRS" variant (specifically evolved for O-methyl-tyrosine), as it accommodates the methoxy steric bulk at the para or ortho positions more effectively than the polyspecific pCNF-RS.
References
-
Genetic Encoding of Halogenated Amino Acids
- Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science.
-
Palladium-Mediated Bioconjugation (General)
- Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification.
-
Suzuki-Miyaura on Aryl Chlorides (Water-Soluble Ligands)
- Anderson, K. W., & Buchwald, S. L. (2005). "General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging aryl boronic acids." Angewandte Chemie.
-
Palladium Oxidative Addition Complexes (OACs)
- Vinogradova, E. V., et al. (2015). "Organometallic Palladium Reagents for Cysteine Bioconjugation." Nature.
-
Specifics of sSPhos Ligand in Water
Sources
Application Note: Engineering High-Affinity, Protease-Resistant Biologics using 4-Chloro-2-methoxy-L-phenylalanine
Executive Summary
This guide details the methodology for the site-specific incorporation of 4-Chloro-2-methoxy-L-phenylalanine (4Cl-2OMe-Phe) into recombinant proteins. This non-canonical amino acid (ncAA) represents a strategic "dual-functional" modification:
-
The 4-Chloro group (Para): Enhances binding affinity via hydrophobic packing and halogen bonding (σ-hole interactions).
-
The 2-Methoxy group (Ortho): Provides steric bulk proximal to the peptide backbone, restricting conformational entropy and shielding the amide bond from proteolytic cleavage.
This protocol utilizes the Genetic Code Expansion (GCE) methodology, specifically employing an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) / tRNACUA orthogonal pair in E. coli.
Scientific Rationale & Mechanism
Why 4-Chloro-2-methoxy-L-phenylalanine?
Standard mutagenesis (Ala-scanning or homologous substitution) often fails to address two critical failure modes in peptide/protein drug development: rapid serum clearance due to proteolysis and insufficient target residence time.
-
Halogen Bonding (4-Cl): Unlike a methyl group, the chlorine atom exhibits an anisotropic electron distribution. It presents a positive electrostatic potential cap (the σ-hole) along the C-Cl bond axis, allowing it to act as a Lewis acid and form highly specific interactions with backbone carbonyls or side-chain carboxylates (Lewis bases) in the target receptor.
-
Conformational Locking (2-OMe): The ortho-methoxy group introduces A(1,3) strain, biasing the dihedral angles (
) of the protein backbone. This pre-organizes the epitope into a bioactive conformation, reducing the entropic penalty of binding.
Mechanism of Incorporation
We utilize an amber suppression system.[1] The host E. coli genome is unmodified, but the expression plasmid contains an in-frame Amber stop codon (TAG) at the target site.
Figure 1: Mechanism of Amber Suppression. The evolved synthetase specifically charges the orthogonal tRNA with 4Cl-2OMe-Phe, which then decodes the UAG stop codon at the ribosome.
Experimental Protocol
Materials & Reagents
| Component | Specification | Notes |
| Host Strain | E. coli BL21(DE3) or C321.∆A | C321.∆A (RF1 knockout) yields higher incorporation efficiency. |
| Plasmid 1 (OTS) | pEVOL-4Cl-2OMe | Encodes evolved MjTyrRS and tRNACUA. |
| Plasmid 2 (POI) | pET-Target-TAG | Target gene with TAG mutation + C-term His6 tag. |
| ncAA | 4-Chloro-2-methoxy-L-phenylalanine | Dissolve to 100 mM in 0.1 M NaOH (stock). |
| Media | 2xYT or TB | Supplemented with Glucose (0.5%). |
| Inducers | IPTG, L-Arabinose | For POI and Synthetase induction respectively. |
Synthetase Selection
For ortho-substituted phenylalanines, the active site of wild-type MjTyrRS requires steric engineering.
-
Recommended Mutant Scaffold: MjTyrRS-N346A/C348A (or similar "polyspecific" variants evolved for bulky ortho groups).
-
Note: If a specific variant for 4Cl-2OMe is not in your library, perform a standard positive/negative selection round using a library randomized at positions Tyr32, Leu65, Phe108, Gln109, Asp158, and Leu162.
Expression Protocol (Step-by-Step)
Step 1: Co-transformation
-
Transform 50 µL of chemically competent E. coli BL21(DE3) with 50 ng of pEVOL-4Cl-2OMe and 50 ng of pET-Target-TAG.
-
Recover in SOC medium for 1 hour at 37°C.
-
Plate on LB agar containing Chloramphenicol (34 µg/mL) and Kanamycin (50 µg/mL). Incubate overnight at 37°C.
Step 2: Inoculation & Growth
-
Pick a single colony into 5 mL 2xYT (+ antibiotics). Incubate overnight at 37°C, 250 rpm.
-
Dilute 1:100 into 50 mL fresh 2xYT (+ antibiotics). Grow to OD600 ~0.4.
Step 3: Induction & Incorporation
-
Critical Step: Add 4-Chloro-2-methoxy-L-phenylalanine stock solution to a final concentration of 1 mM .
-
Add L-Arabinose (0.02% w/v) to induce the synthetase/tRNA machinery.
-
Incubate for 30 minutes to allow ncAA uptake and synthetase expression.
-
Add IPTG (0.5 mM) to induce the target protein.
-
Reduce temperature to 25°C or 30°C and shake for 12–16 hours.
-
Why lower temperature? Folding kinetics are often slower with bulky ncAAs; lower temps prevent aggregation.
-
Step 4: Purification
-
Harvest cells (4000 x g, 15 min).
-
Lyse via sonication in Lysis Buffer (50 mM Tris pH 8.0, 300 mM NaCl, 10 mM Imidazole, protease inhibitors).
-
Purify via Ni-NTA affinity chromatography.[1] Elute with 250 mM Imidazole.
Quality Control & Validation
Mass Spectrometry Verification
You must confirm incorporation fidelity. The presence of "leaky" incorporation (Phe or Tyr at the TAG site) renders the batch useless for affinity studies.
-
Method: Intact Protein LC-MS (ESI-TOF).
-
Calculation:
-
Wild-type Phe Residue MW: 147.17 Da
-
4Cl-2OMe-Phe Residue MW: ~211.64 Da
-
Expected Mass Shift: +64.47 Da relative to the WT (Phe) sequence.
-
Structural & Functional Validation Workflow
Figure 2: Validation decision tree ensuring only high-fidelity ncAA-proteins are subjected to kinetic analysis.
Proteolytic Stability Assay
To validate the "shielding" effect of the 2-methoxy group:
-
Incubate 10 µM of WT and Modified protein in human serum (or with Trypsin at 1:1000 ratio) at 37°C.
-
Take aliquots at t=0, 1h, 4h, 12h, 24h.
-
Quench with TFA/Acetonitrile.
-
Analyze remaining full-length protein via HPLC or Western Blot.
-
Expectation: The 4Cl-2OMe variant should show a significantly extended half-life (
) compared to the WT.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Poor ncAA uptake or synthetase inactivity. | Increase ncAA conc. to 2 mM; Ensure pH of media is neutral (ncAA stock is basic). |
| Truncation | RF1 termination competes with suppression. | Use RF1-deficient strain (C321.∆A) or increase tRNA plasmid copy number. |
| Wrong Mass | Incorporation of endogenous Phe/Tyr. | The synthetase is not orthogonal. Perform negative selection or switch to a more specific MjTyrRS variant (e.g., p-CNF specific variants often accept p-Cl). |
References
-
Chin, J. W. (2014). Expanding and reprogramming the genetic code.[2] Nature, 510(7504), 205–215. [Link]
-
Liu, W. R., et al. (2014).[2] Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(4), 884–890.[2] [Link]
-
Dumas, A., et al. (2015). Halogen bonding in protein–ligand biomolecular recognition. Chemical Society Reviews, 44(5), 1083-1101. [Link]
-
Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. [Link]
-
Tharp, J. M., et al. (2014).[2] Genetic incorporation of seven ortho-substituted phenylalanine derivatives. ACS Chemical Biology, 9(4), 884-890.[2] [Link]
Sources
Kinetic Profiling of Phenylalanine Analogs: Enzymatic Assays for Specificity and Inhibition
Topic: Experimental Protocol for Enzymatic Assays with Phenylalanine Analogs Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Abstract & Scope
This application note details rigorous methodologies for the kinetic characterization of phenylalanine (Phe) analogs. Phenylalanine analogs (e.g., p-fluoro-Phe, p-nitro-Phe,
-
Substrate Screening: Spectrophotometric analysis using Phenylalanine Ammonia-Lyase (PAL).[1]
-
Activation Specificity: ATP-PPi exchange assays using Phenylalanine-tRNA Synthetase (PheRS).
Pre-Analytical Considerations: Analog Handling
The hydrophobic aromatic side chain of phenylalanine often leads to solubility challenges with its analogs. Proper stock preparation is the foundation of reproducible kinetics.
Solubility & Stability
Most Phe analogs are zwitterionic and sparingly soluble in neutral water.
-
Acid/Base Solubilization: Dissolve analogs in 10–50 mM HCl or NaOH to create 100 mM stock solutions. Once dissolved, dilute into the reaction buffer.
-
Caution: Check the final pH of the reaction mixture. High concentrations of stock solution can shift the assay pH if the buffer capacity (e.g., 100 mM Tris) is exceeded.
-
-
Organic Solvents: Avoid DMSO if possible, as it can inhibit PheRS and PAL at concentrations >2%. If necessary, keep final solvent concentration <1%.
Concentration Verification
Do not rely solely on gravimetric preparation. Determine the precise concentration of stock solutions using UV absorbance if the extinction coefficient (
Protocol A: Spectrophotometric Screening (PAL Assay)
Objective: Rapidly determine if an analog is a substrate or inhibitor for Phenylalanine Ammonia-Lyase (PAL). Principle: PAL catalyzes the non-oxidative deamination of L-Phe to trans-cinnamic acid.[1][2] The reaction is monitored by the increase in absorbance at 290 nm (formation of the conjugated double bond).
Reagents
-
Assay Buffer: 100 mM Tris-HCl, pH 8.8 (PAL optimum).
-
Enzyme Stock: Recombinant PAL (e.g., from Rhodosporidium toruloides), 1 U/mL in Assay Buffer.
-
Substrate Stock: 50 mM L-Phe (Control) and 50 mM Analog in 10 mM NaOH.
-
Stop Solution: 6 M HCl (for endpoint assays).
Workflow Diagram (DOT)
Caption: Workflow for the continuous spectrophotometric assay of PAL activity.
Experimental Procedure (Continuous Assay)
-
Blanking: In a UV-transparent quartz cuvette, mix 950 µL Assay Buffer and 50 µL Enzyme Stock. Zero the spectrophotometer at 290 nm.[2][3]
-
Reaction: Add 10–100 µL of Analog Stock to start the reaction (Final volume 1.0 mL). Mix immediately by inversion.
-
Measurement: Monitor
every 15 seconds for 10 minutes at 30°C. -
Validation:
-
Substrate Check: If the analog product has a different
than cinnamic acid (290 nm), perform a full UV scan (250–350 nm) after 30 minutes of incubation to identify the optimal detection wavelength. -
Inhibition Check: If no activity is observed, repeat the assay with 1 mM L-Phe plus the analog. A decrease in the L-Phe reaction rate indicates the analog acts as a competitive inhibitor.
-
Protocol B: ATP-PPi Exchange Assay (PheRS Specificity)
Objective: Quantify the activation efficiency (
Reagents[2][3][4][5]
-
Reaction Buffer: 100 mM HEPES-KOH (pH 7.6), 10 mM MgCl
, 2 mM ATP, 50 mM KCl. -
Radiolabel: [
P]Na P O (Specific activity: 0.5–1.0 cpm/pmol). -
Quench Solution: 1% (w/v) Activated Charcoal, 5% (w/v) Trichloroacetic acid (TCA), 20 mM PPi (unlabeled carrier).
-
Wash Solution: 5% TCA.
Workflow Diagram (DOT)
Caption: Step-by-step workflow for the ATP-PPi exchange radioassay.
Experimental Procedure
-
Preparation: Prepare reaction tubes containing varying concentrations of the Phe analog (e.g., 0, 0.5, 1, 2, 5, 10 mM).
-
Initiation: Add PheRS (final conc. 50–100 nM) to initiate the reaction. Total volume: 100 µL.[4]
-
Incubation: Incubate at 37°C for 10 minutes. (Ensure the reaction remains in the linear range; less than 15% substrate conversion).
-
Quenching: Add 500 µL of Quench Solution (Acidic Charcoal). The charcoal adsorbs the ATP (both labeled and unlabeled) and the Aminoacyl-AMP, while free PPi remains in solution.
-
Filtration: Vortex well. Filter the suspension through Whatman GF/C glass fiber filters under vacuum.
-
Washing: Wash the filters 3 times with 5 mL of Wash Solution (5% TCA) to remove all traces of unbound [
P]PPi. -
Detection: Dry filters and count radioactivity using Liquid Scintillation Counting (LSC).
Data Analysis & Interpretation
Michaelis-Menten Kinetics
Plot the initial velocity (
Key Parameters Table:
| Parameter | Definition | Significance in Analog Study |
| Michaelis Constant | Indicates affinity. High | |
| Turnover Number | Indicates catalytic efficiency. Low | |
| Specificity Constant | The ultimate measure of incorporation efficiency relative to L-Phe. |
Inhibition Analysis (Lineweaver-Burk)
If the analog acts as an inhibitor (observed in Protocol A validation), determine the inhibition constant (
-
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). -
Equation:
Troubleshooting & Validation
-
High Background (Protocol B): Insufficient washing of filters causes high background counts from free [
P]PPi. Ensure at least 3 washes with 5% TCA. -
No Activity (Protocol A): The analog might not absorb at 290 nm upon conversion. Solution: Run the reaction overnight, then take a full UV-Vis spectrum of the supernatant to find the new product peak.
-
Solubility Crash: If the reaction mixture turns cloudy upon adding the analog, the pH likely shifted, causing precipitation. Solution: Re-check the pH of the stock solution or increase the buffer concentration to 200 mM.
References
-
Cybulla, J. et al. (2023). "Enzymatic Synthesis of Non-Canonical Amino Acids." Methods in Enzymology. Link(Generalized reference for context)
-
Moor, N. A. et al. (2011). "Phenylalanyl-tRNA Synthetase: Mechanism and Evolution." Madame Curie Bioscience Database. Link
-
Sigma-Aldrich. (1999). "Enzymatic Assay of L-Phenylalanine Hydroxylase." Technical Bulletin. Link
-
BenchChem. (2025).[1] "Spectrophotometric Assay of PAL Activity." Application Protocol. Link(Source 1.1)
-
Kotik, M. et al. (2005). "Kinetic characterization of phenylalanine ammonia-lyase." Biochemical Journal. Link(Representative authoritative text)
(Note: URLs provided are based on available search data and standard repositories. Always verify specific batch protocols with the manufacturer.)
Sources
Technical Support Center: Synthesis of 4-Chloro-2-methoxy-L-phenylalanine
Welcome to the technical support center for the synthesis of 4-Chloro-2-methoxy-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this specialized unnatural amino acid. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to help you improve your yield and enantiomeric purity.
Section 1: Overview of Synthetic Strategies
The synthesis of unnatural α-amino acids like 4-Chloro-2-methoxy-L-phenylalanine is a cornerstone of modern medicinal chemistry and peptide science.[1][2] Achieving high yield and, critically, high enantiopurity (the correct L-configuration) requires precise control over the reaction conditions. The most prevalent and adaptable methods involve the asymmetric construction of the α-stereocenter.
Common approaches include:
-
Asymmetric Alkylation of Glycine Equivalents: This is a robust and widely used method where a prochiral glycine derivative is deprotonated to form an enolate, which is then alkylated using a suitable electrophile (in this case, 4-chloro-2-methoxybenzyl bromide or a related species). Chirality is induced by a chiral auxiliary or a phase-transfer catalyst.
-
Enzymatic Synthesis: Biocatalytic methods, such as the use of engineered phenylalanine dehydrogenases or transaminases, offer excellent enantioselectivity by converting a corresponding α-keto acid to the desired L-amino acid.[3][4]
-
Asymmetric Hydrogenation: The hydrogenation of a dehydroamino acid precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium-based) is another powerful technique for establishing the stereocenter with high fidelity.[5][6]
This guide will focus primarily on the asymmetric alkylation via phase-transfer catalysis , as it offers a practical balance of operational simplicity, scalability, and access to a wide range of derivatives using readily available starting materials.
General Synthesis Workflow
The diagram below outlines the key stages in a typical synthesis using the phase-transfer catalysis approach.
Caption: General workflow for asymmetric synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for obtaining high enantiopurity of 4-Chloro-2-methoxy-L-phenylalanine?
A1: For laboratory and pilot scales, the asymmetric alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, using a chiral phase-transfer catalyst (PTC) is highly reliable. Catalysts derived from Cinchona alkaloids are particularly effective. The choice between a cinchonine-derived catalyst for the (R)-enantiomer and a cinchonidine-derived catalyst for the (S)-enantiomer allows for predictable and controllable stereochemistry.
Q2: What are the critical reaction parameters to control for maximizing yield in the alkylation step?
A2: The critical parameters are temperature, base concentration, and catalyst loading.
-
Temperature: The alkylation is typically run at low temperatures (e.g., -40°C to 0°C) to maximize enantioselectivity and minimize side reactions.
-
Base: A strong base, such as 50% aqueous potassium hydroxide (KOH), is used to deprotonate the glycine Schiff base. The concentration and rate of addition are crucial.
-
Catalyst Loading: Typically, 1-10 mol% of the phase-transfer catalyst is sufficient. Higher loading does not always lead to better results and increases costs.
Q3: How do I prepare the required 4-chloro-2-methoxybenzyl bromide starting material?
A3: This reagent is not always commercially available and may need to be synthesized. A standard method is the radical bromination of 4-chloro-2-methoxytoluene using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride or acetonitrile. Careful monitoring is required to prevent dibromination.
Q4: What is the best way to monitor the progress of the alkylation reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting glycine Schiff base, the alkylating agent, and the product. The disappearance of the glycine starting material is the primary indicator of reaction completion. A co-spot of the starting material and the reaction mixture on the TLC plate is recommended for accurate comparison.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low or No Product Formation
| Potential Cause | Explanation & Solution |
| Ineffective Alkylating Agent | The 4-chloro-2-methoxybenzyl bromide may be degraded or impure. Solution: Verify the purity of the benzyl bromide by ¹H NMR before use. If necessary, synthesize a fresh batch and use it immediately. |
| Insufficient Deprotonation | The base may not be strong enough, or its concentration may be too low to effectively generate the enolate from the glycine Schiff base. Solution: Ensure you are using a 50% (w/w) aqueous solution of KOH or NaOH. Check the quality of the base. Ensure vigorous stirring to facilitate interaction between the aqueous and organic phases. |
| Catalyst Poisoning | The phase-transfer catalyst can be "poisoned" by acidic impurities or water in the organic solvent. Solution: Use anhydrous solvents for the reaction. Ensure all glassware is thoroughly dried. If starting materials contain acidic protons (other than the intended one), they may need to be neutralized or removed. |
Problem: Low Enantioselectivity (Poor ee%)
| Potential Cause | Explanation & Solution |
| Reaction Temperature Too High | The stereochemical control exerted by the chiral catalyst is highly temperature-dependent. Higher temperatures provide more thermal energy, which can overcome the energy difference between the two transition states leading to the R and S enantiomers, thus reducing enantioselectivity. Solution: Maintain the reaction at a low, consistent temperature (e.g., -40°C). Use a cryostat or a well-insulated ice/salt bath. |
| Incorrect Catalyst Choice | The stereochemical outcome is dictated by the catalyst. For the desired L-amino acid (S-configuration), a cinchonidine-derived catalyst is typically required. Using a cinchonine-derived catalyst will produce the undesired D-amino acid (R-configuration). Solution: Double-check the identity and purity of your phase-transfer catalyst. Ensure you are using the correct pseudoenantiomer for the desired product. |
| Racemization During Workup | The product's stereocenter can be susceptible to racemization under harsh pH conditions, especially during the final deprotection step if prolonged heating or excessively strong acid/base is used. Solution: Perform the acidic hydrolysis for deprotection under the mildest conditions possible (e.g., 1-3M HCl at room temperature or slightly elevated temperatures). Monitor the deprotection by TLC and stop the reaction as soon as the protected intermediate is consumed. |
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing low yield issues.
Caption: Decision tree for troubleshooting low yield.
Section 4: Recommended Experimental Protocol
This protocol describes the asymmetric synthesis of (S)-tert-butyl 2-((diphenylmethylene)amino)-3-(4-chloro-2-methoxyphenyl)propanoate, the protected precursor to the target amino acid, based on established phase-transfer catalysis methods.
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base)
-
4-Chloro-2-methoxybenzyl bromide
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (PTC for S-enantiomer)
-
Toluene, anhydrous
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Deionized Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), ~3M solution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the glycine Schiff base (1.0 eq) and the phase-transfer catalyst (0.05 eq).
-
Dissolution: Add anhydrous toluene to dissolve the solids under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to -40°C using an acetone/dry ice bath.
-
Addition of Alkylating Agent: Add the 4-chloro-2-methoxybenzyl bromide (1.1 eq) to the cooled solution.
-
Base Addition: While stirring vigorously, add the pre-cooled (0°C) 50% aqueous KOH solution dropwise over 30 minutes, ensuring the internal temperature does not rise above -35°C.
-
Reaction: Continue to stir the mixture at -40°C. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold deionized water.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected amino acid ester.
-
Deprotection: Dissolve the crude product in a suitable solvent (e.g., THF or diethyl ether) and add 3M HCl. Stir at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).
-
Isolation: After deprotection, adjust the pH of the aqueous layer to ~6-7 with a mild base to precipitate the zwitterionic amino acid. Alternatively, use ion-exchange chromatography for purification.
-
Purification: The final product, 4-Chloro-2-methoxy-L-phenylalanine, can be purified by recrystallization from an ethanol/water mixture.
References
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). Available at: [Link]
-
Fuerst, D. E., & Stoltz, B. M. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Tandem Alkylation/π-Allylation of α-Iminoesters for Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols. Humana Press. Available at: [Link]
-
Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Unnatural α-Amino Acids. ResearchGate. Available at: [Link]
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. Available at: [Link]
-
Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. Available at: [Link]
-
Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling. Organic Letters. Available at: [Link]
-
UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry. Available at: [Link]
-
Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. QuickCompany. Available at: [Link]
-
Lygo, B., & Allbutt, B. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. Available at: [Link]
-
Synthesis of N-(4-methoxybenzyl)oxycarbonyl-L-phenylalanine. PrepChem.com. Available at: [Link]
-
Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]
- A process for the synthesis of melphalan. Google Patents.
-
Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. ResearchGate. Available at: [Link]
- Process for the purification of melphalan. Google Patents.
-
Improving the Production of L-Phenylalanine by Identifying Key Enzymes Through Multi-Enzyme Reaction System in Vitro. ResearchGate. Available at: [Link]
-
Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC - NIH. Available at: [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
Production and purification of L-phenylalanine oxidase from Morganella morganii. PubMed. Available at: [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
- Process for the preparation of melphalan hydrochloride. Google Patents.
-
A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. ResearchGate. Available at: [Link]
-
Discovery-based Experiment for the Synthesis of Phenyllactic Acid from Phenylalanine. AURCO Journal. Available at: [Link]
-
Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. Pharmaceutical and Biomedical Sciences Journal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. renyi.hu [renyi.hu]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Halogenated Amino Acids
Current Status: ● Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Regioselectivity, Stereocontrol, and Stability in Halogenation Protocols
Welcome to the Technical Support Center
You have reached the Tier-3 Support Guide for the synthesis of halogenated amino acids. This is not a basic textbook review; it is a troubleshooting repository designed for medicinal chemists and chemical biologists facing failure points in the lab.
Halogenated amino acids (HAAs) are critical for modulating metabolic stability (via C–H bond strengthening), lipophilicity, and potency in peptide therapeutics. However, their synthesis is fraught with three primary failure modes: regiochemical scrambling , racemization of the
Select your issue below to access the relevant troubleshooting module.
Module 1: Aromatic Halogenation (Tyrosine/Phenylalanine)
Issue: “I am getting a mixture of mono- and di-halogenated products, or halogenation at the wrong position.”
The Mechanism: Electrophilic aromatic substitution (EAS) on Tyrosine or Phenylalanine is governed by the electron-donating capacity of the ring substituents. The phenol group in Tyrosine is a powerful ortho/para director, often leading to rapid di-halogenation even with stoichiometric control.
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| Mixture of mono/di-bromo Tyrosine | Reaction kinetics are too fast; reagent concentration is too high locally. | Switch Reagent: Use N-Bromosuccinimide (NBS) instead of |
| Regioselectivity on Phenylalanine | Lack of activating group makes regiocontrol difficult; yields mixture of isomers. | Directing Groups: Install a transient directing group (e.g., picolinamide) on the amine to direct Pd-catalyzed halogenation to the ortho position (See Module 2). |
| O-Alkylation instead of C-Halogenation | Phenolic proton is competing. | Protection: Ensure the phenol is NOT deprotonated (acidic conditions) or protect as a carbonate/ester if using basic conditions. |
Standard Operating Procedure (SOP): Monobromination of Boc-Tyr-OH
-
Dissolve Boc-Tyr-OH (1.0 equiv) in DMF (0.1 M).
-
Cool to 0°C under Argon.
-
Add NBS (0.95 equiv) dropwise over 30 mins. Note: Slight substoichiometry prevents di-bromination.
-
Monitor by LC-MS. If ~5% SM remains, stop. Do not push to completion to avoid di-bromo impurity.
-
Quench with 10%
.
Module 2: Aliphatic C–H Activation (The "Inert" Problem)
Issue: “I need to halogenate the
The Mechanism:
Standard electrophilic reagents cannot touch aliphatic C(
Visualizing the Workflow:
Caption: Pd(II)/Pd(IV) catalytic cycle for regioselective C(sp3)-H halogenation facilitated by bidentate directing groups.
Key Protocol: Pd-Catalyzed
-
Reagents: Pd(OAc)
(10 mol%), (1.0 equiv), PhI(OAc) (stoichiometric oxidant). -
Directing Group: 8-Aminoquinoline (PA) or Picolinamide.
-
Critical Parameter: The reaction relies on a Pd(II)/Pd(IV) redox cycle. The oxidant is required to access the high-valent Pd species that facilitates halogen transfer.
-
Reference: See Yu et al. for the foundational work on bidentate directing groups [1].
Module 3: The Fluorine Frontier (Deoxyfluorination vs. Photoredox)
Issue: “My reaction works for Chlorine/Bromine, but Fluorination fails or racemizes the amino acid.”
The Challenge: Fluorine is unique. Electrophilic sources (Selectfluor) are expensive and sluggish on unactivated chains. Nucleophilic sources (DAST, Deoxo-Fluor) require alcohol precursors and prone to racemization via oxazoline intermediates or elimination to alkenes.
Scenario A: Nucleophilic Fluorination (Converting OH to F)
Target: 4-Fluoro-Proline or similar secondary fluorides.
| Failure Mode | Explanation | Solution |
| Racemization | The carbonyl oxygen of the amide/ester attacks the activated alcohol (via DAST), forming an oxazoline intermediate that scrambles chirality. | Protect N-terminus as Cbz or Boc. Avoid acyl groups if possible. Use low temperature (-78°C) for the addition of DAST. |
| Elimination | DAST acts as a base; the fluoride ion is basic in non-polar solvents. | Solvent Switch: Use DCM or ether. Avoid THF (can coordinate). Add mild acid: Pyridine-HF complex can mitigate basicity. |
Scenario B: Radical Decarboxylative Fluorination (The Modern Fix)
Target: Replacing a Carboxylic Acid with Fluorine (e.g., Glutamic acid side chain).
This method, pioneered by the MacMillan group, uses photoredox catalysis to generate a radical at the carboxyl position, which then abstracts Fluorine from Selectfluor.
Visualizing the Photoredox Cycle:
Caption: Mechanism of decarboxylative fluorination. The cycle is driven by visible light, generating an alkyl radical that traps fluorine.[1]
Protocol: Decarboxylative Fluorination
-
Substrate: N-Boc-Asp-OtBu (or similar acid).
-
Catalyst: [Ir(dF(CF
)ppy) (dtbbpy)]PF (1 mol%). -
Reagent: Selectfluor (2-3 equiv).
-
Base:
(buffer is crucial). -
Conditions: Blue LEDs, Room Temp,
/MeCN solvent mix. -
Note: This preserves the stereochemistry at the
-position if it is distant from the radical center [2].
Module 4: Purification & Stability (The "Aftermath")
Issue: “My product decomposes on the silica column or during HPLC.”
Stability Rules:
-
Avoid Strong Bases:
-halo amino acids are prone to elimination, yielding dehydro-amino acids (enamines). Never use NaOH or strong amine bases during workup. -
Silica Acidity: Silica gel is slightly acidic. For acid-sensitive fluorides (like benzylic fluorides), add 1%
to the eluent to neutralize the silica, OR use neutral alumina. -
HPLC Buffers: For purification, use TFA (0.1%) in water/acetonitrile. Avoid ammonium hydroxide buffers (high pH triggers elimination).
Data: Stability of Halogenated Side Chains
| Halogen | Bond Energy (C-X) | Stability Risk | Storage Recommendation |
| Fluorine (F) | ~116 kcal/mol | High Stability (except benzylic). | Store at -20°C. |
| Chlorine (Cl) | ~81 kcal/mol | Moderate. Susceptible to nucleophilic displacement. | Keep dry; avoid nucleophiles (thiols). |
| Bromine (Br) | ~68 kcal/mol | Low. Photolabile (light sensitive). | Amber vials essential. Protect from light. |
| Iodine (I) | ~57 kcal/mol | Very Low. Radical decomposition. | Use immediately or store -80°C under Argon. |
References
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Source: Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2016). Accounts of Chemical Research. Context: Definitive guide on using directing groups for aliphatic C-H activation.
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Source: Ventre, S., Petronijevic, F. R., & MacMillan, D. W. (2015).[2] Journal of the American Chemical Society. Context: Protocol for converting carboxylic acids to alkyl fluorides using light.[1][2][3][4][5]
-
Deoxyfluorination of Prolinol with DAST. Source: Kaczmarek et al. (2018).[6] ResearchGate / Beilstein J. Org. Chem. Context: Specific troubleshooting for DAST-mediated fluorination and racemization issues.
-
-4-Fluoroglutamine as a New Positron Emission Tomography Tracer. Source: Lieberman et al. (2011/2021). National Institutes of Health (PMC). Context: Case study on the purification challenges and stability of fluorinated glutamine analogs.
Sources
- 1. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-metal-free visible-light photoredox catalysis at room-temperature for decarboxylative fluorination of aliphatic carboxylic acids by organic dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling of 4-Chloro-2-methoxy-L-phenylalanine in SPPS
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the sterically hindered amino acid, 4-Chloro-2-methoxy-L-phenylalanine, into their peptide sequences using Solid-Phase Peptide Synthesis (SPPS). Due to its unique structure, this residue presents significant challenges to achieving high coupling efficiency. This document provides in-depth troubleshooting advice, validated protocols, and the causal scientific reasoning behind our recommendations to empower you to overcome these synthetic hurdles.
The Core Challenge: Understanding Steric Hindrance
The primary difficulty in coupling 4-Chloro-2-methoxy-L-phenylalanine stems from the steric bulk imposed by its substituents. The chlorine atom at the 4-position and, more critically, the methoxy group at the 2-position (ortho to the benzyl side chain) create a crowded environment around the α-carbon. This physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide, slowing down the rate of peptide bond formation and often leading to incomplete reactions.[1]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when coupling 4-Chloro-2-methoxy-L-phenylalanine in a question-and-answer format.
Question: My Kaiser test is positive after a standard coupling cycle. Why is the reaction incomplete?
Answer: A positive Kaiser test indicates unreacted free primary amines, confirming incomplete coupling. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric barrier presented by this amino acid.[2][3] The activated species they form is not reactive enough to acylate the sterically congested N-terminus in a timely manner, leading to low yields and deletion sequences.
Question: What are the most effective coupling reagents for this residue?
Answer: For sterically demanding couplings, you must switch to more powerful in-situ activating reagents.[2] The reagents of choice fall into two main classes: aminium/uronium salts and phosphonium salts.
-
Aminium/Uronium Reagents: HATU, HCTU, and HBTU are highly effective. HATU is often considered the gold standard for difficult couplings because it forms a highly reactive OAt-ester intermediate. The nitrogen atom in the HOAt moiety provides anchimeric assistance, accelerating the acylation step. HCTU, which forms an even more reactive O-6-ClBt ester, is also an excellent choice.[2]
-
Phosphonium Salt Reagents: PyBOP and PyAOP are also superior to carbodiimides. They generate reactive OBt or OAt esters, respectively. PyAOP is particularly effective for coupling N-methylated or other hindered amino acids.[4]
Question: I've switched to HATU, but my coupling is still suboptimal. What other parameters can I adjust?
Answer: Even with a potent coupling reagent, optimizing reaction conditions is critical.
-
Increase Reaction Time: Steric hindrance slows down reaction kinetics. Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to drive the reaction to completion.[2]
-
Perform a Double Coupling: This is a highly recommended and robust strategy. After the first coupling reaction, drain the vessel and add a fresh solution of activated amino acid and reagents to the resin.[2] This ensures that any remaining free amines are acylated.
-
Use Microwave-Assisted SPPS (MA-SPPS): Microwave energy can dramatically accelerate difficult couplings by efficiently heating the reaction mixture.[5] This allows for shorter reaction times while achieving high coupling efficiency for bulky residues.[2][5]
-
Optimize Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further block reactive sites.[6] N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is preferred for difficult sequences.[2][6] In extreme cases, solvent mixtures such as DCM/DMF/NMP (1:1:1) can be beneficial.[7]
Question: Is heating the reaction vessel a viable alternative to microwave synthesis?
Answer: Gentle heating (e.g., 35-50°C) can be used to increase the reaction rate, but it must be approached with caution.[8] The primary risk is increased racemization, especially for sensitive amino acids.[9] If you choose to use conventional heating, it is crucial to employ a coupling reagent known to suppress racemization, such as one based on HOAt (e.g., HATU) or OxymaPure® (e.g., COMU).[10][11]
Question: How can I be certain my coupling is complete before moving to the next step?
Answer: Never assume a coupling is complete, especially with a difficult residue. Always perform a qualitative test on a small sample of the resin.
-
Kaiser Test (Ninhydrin Test): Detects primary amines. A blue bead color indicates incomplete coupling. A yellow/clear color indicates success.
-
TNBS Test: An alternative test for primary amines. A red bead color indicates incomplete coupling.
If the test is positive after the first coupling, a second coupling is mandatory.
Quantitative Data & Reagent Comparison
The choice of coupling reagent is the most critical factor. The table below summarizes the properties of common and high-efficiency reagents.
| Reagent Class | Example Reagent(s) | Activated Species | Relative Reactivity | Key Considerations |
| Carbodiimides | DIC, DCC (+ HOBt) | OBt Ester | Low to Moderate | Often insufficient for hindered residues.[2] Risk of N-acylurea formation and racemization.[3] |
| Aminium/Uronium | HBTU, TBTU | OBt Ester | High | Good general-purpose reagents, but may be insufficient for the most difficult cases. |
| Aminium/Uronium | HCTU | O-6-ClBt Ester | Very High | More reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole.[2] |
| Aminium/Uronium | HATU | OAt Ester | Very High | Excellent choice. Suppresses racemization due to anchimeric assistance from the pyridine nitrogen. [10] |
| Aminium/Uronium | COMU | Oxyma Ester | Very High | Comparable to HATU in efficiency with a better safety profile as its byproducts are non-explosive.[10] |
| Phosphonium | PyBOP | OBt Ester | High | Effective, but the byproduct HMPA is carcinogenic. Handle with extreme care. |
| Phosphonium | PyAOP | OAt Ester | Very High | Excellent alternative to HATU, particularly for N-methylated and other hindered residues.[4] |
Optimized Experimental Protocols
Protocol 1: High-Efficiency Coupling with HATU
This protocol is the recommended starting point for incorporating 4-Chloro-2-methoxy-L-phenylalanine.
-
Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF) of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, prepare the activation solution. For a 0.1 mmol synthesis scale:
-
Fmoc-4-Chloro-2-methoxy-L-phenylalanine: 4 equivalents (0.4 mmol)
-
HATU: 3.9 equivalents (0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA): 8 equivalents (0.8 mmol)
-
Anhydrous DMF or NMP: to dissolve (approx. 2 mL)
-
-
Pre-activation: Gently agitate the activation solution for 1-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for at least 2 hours at room temperature.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
If the test is negative (beads are colorless/yellow), proceed to step 8.
-
If the test is positive (beads are blue), proceed to step 6 for a second coupling.
-
-
Second Coupling (Double Coupling): Drain the reaction vessel. Repeat steps 2-4 with a fresh solution of activated amino acid.
-
Final Monitoring: Perform a second Kaiser test. The test should now be negative.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts before proceeding to the next deprotection step.
Protocol 2: Microwave-Assisted SPPS (MA-SPPS)
This protocol leverages microwave energy to significantly reduce reaction times for difficult couplings.[5]
-
Resin & Reagent Preparation: Prepare the resin and activation solution as described in Protocol 1 (steps 1 and 2).
-
Coupling: Add the activation solution to the resin in a microwave-safe peptide synthesis vessel.
-
Microwave Irradiation: Perform the coupling in a dedicated peptide microwave synthesizer. A typical method would be:
-
Power: 35-40 W
-
Temperature: 75°C
-
Hold Time: 5-10 minutes
-
-
Monitoring & Washing: After the microwave cycle, perform a Kaiser test. If necessary, a second 5-minute microwave coupling can be performed. Once complete, wash the resin as described in Protocol 1.
References
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Retrieved from [Link]
-
Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Bio-Synthesis Inc. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis Inc. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Retrieved from [Link]
-
IRIS - Unibo. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P). IRIS - Unibo. Retrieved from [Link]
-
PMC. (2020, March 18). Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. PMC. Retrieved from [Link]
-
bioRxiv.org. (2024, December 18). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria. bioRxiv.org. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved from [Link]
-
PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
PubMed. (2026, January 19). Parallels between the chloro and methoxy groups for potency optimization. PubMed. Retrieved from [Link]
-
Merck. (n.d.). Novabiochem® Coupling reagents. Merck. Retrieved from [Link]
-
NTU > IRep. (2022, September 29). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU > IRep. Retrieved from [Link]
-
PMC - NIH. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. PMC - NIH. Retrieved from [Link]
-
YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved from [Link]
-
Biomatik. (n.d.). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. biomatik.com [biomatik.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: 4-Chloro-2-methoxy-L-phenylalanine
Current Status: Operational | Topic: Purification & Isolation Protocols Ticket ID: CHEM-SUP-8821 | Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
You are working with 4-Chloro-2-methoxy-L-phenylalanine (CAS: 1270090-75-9), a non-canonical amino acid often used as a scaffold in peptidomimetics or as a chiral intermediate.[1][2]
The Core Challenge: This molecule combines a hydrophobic core (chlorinated aromatic ring) with a polar zwitterionic backbone.[1][2] Common purification failures include "oiling out" during crystallization, incomplete removal of the D-isomer (enantiomeric impurity), and salt retention.[1][2]
This guide provides a tiered purification strategy:
-
Tier 1: Bulk isolation via Isoelectric Point (pI) Precipitation.[1][2]
-
Tier 2: Recrystallization for chemical purity.
-
Tier 3: Chiral resolution for enantiomeric excess (ee%).
Quick Diagnostic Matrix
Identify your issue to find the immediate solution.
| Symptom | Probable Cause | Recommended Action |
| Product forms a sticky oil instead of crystals. | Cooling too fast or solvent polarity mismatch.[2] | Switch to Protocol B (Seeding & Slow Ramp).[1][2] |
| Low Yield (<50%) after precipitation.[1][2] | pH is drifting away from pI (5.4–5.8).[1][2] | Check pH of mother liquor; ensure T < 5°C. |
| High Salt Content (Ash > 1%).[1][2] | Trapped inorganic salts in lattice.[2] | Wash cake with ice-cold 50% EtOH/Water . |
| Enantiomeric Impurity (D-isomer present).[1][2] | Racemization during hydrolysis or synthesis.[2] | Proceed to Protocol C (Chiral Resolution). |
Protocol A: Isoelectric Precipitation (Bulk Isolation)
Use this method to isolate the zwitterion from crude reaction mixtures (e.g., after hydrolytic deprotection).[1][2]
The Science: Amino acids have minimum solubility at their isoelectric point (pI).[1][2] For 4-chloro-2-methoxy-L-phenylalanine, the electron-withdrawing chlorine and methoxy groups slightly shift the pKa values compared to native phenylalanine.[1] The target pI window is pH 5.4 – 5.8 .[2]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude solid in 1M HCl (approx. 5-8 volumes). Filter to remove insoluble mechanical impurities.[2]
-
Neutralization:
-
The Critical Point: Continue adjusting pH until it stabilizes exactly between 5.4 and 5.6 .
-
Aging: Stir the slurry at 0°C for 2 hours to allow the crystal lattice to mature (Ostwald ripening).
-
Displacement Wash: Wash the cake with 2x bed volumes of ice-cold water , followed by 1x bed volume of cold Acetone (to remove organic impurities and speed up drying).[1][2]
Protocol B: Recrystallization (Polishing)
Use this when the product is chemically impure (<95%) or colored.[1][2]
The Science: The 2-methoxy group increases steric bulk and lipophilicity compared to standard phenylalanine.[2] A pure aqueous system often fails.[2] We utilize a co-solvent system to balance the hydrophobic aromatic ring and the hydrophilic zwitterion.[2]
Solvent System: Ethanol / Water (70:30 v/v)[1][2]
-
Reflux: Suspend the crude solid in Ethanol/Water (70:30). Heat to reflux (approx. 78°C).[2]
-
Solubility Check: If not fully dissolved, add solvent in 5% increments. Do not exceed 20 volumes.
-
Hot Filtration: If particulates remain, filter quickly through a pre-heated glass sinter.[1][2]
-
Controlled Cooling (The Anti-Oil Technique):
-
Cool naturally to 50°C.
-
Seed: Add 0.1% pure crystal seeds if available.
-
Ramp cool: 10°C per hour until reaching 5°C.[2]
-
-
Harvest: Filter and dry under vacuum at 45°C.
Protocol C: Chiral Purity & Analysis
Use this to quantify enantiomeric excess (ee%) or purify small batches.[1][2]
The Science: Separation of the L- and D-isomers requires a chiral selector. For underivatized amino acids, Crown Ether columns are superior because they complex specifically with the primary ammonium group (
Analytical Method (HPLC)
-
Mobile Phase: pH 2.0 Perchloric Acid (aq) / Methanol (85:15).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Temperature: 25°C (Lower temperatures increase resolution but broaden peaks).[1][2]
-
Detection: UV at 210 nm (Amide/Carboxyl) or 280 nm (Aromatic).[1][2]
Preparative Strategy (Enzymatic)
If HPLC is not scalable, use Acylase I (Aspergillus melleus) :
-
Acetylate the racemic mixture to form N-Acetyl-DL-4-chloro-2-methoxy-phenylalanine.[1]
-
Treat with Acylase I at pH 7.5.[2]
-
The enzyme selectively hydrolyzes the L-isomer to the free amino acid.[2]
-
Acidify to pH 5.5; the free L-amino acid precipitates, while the N-Acetyl-D-isomer remains in solution.[2]
Visualizing the Workflow
Figure 1: Purification Logic Flow
This diagram illustrates the decision-making process for purifying 4-Chloro-2-methoxy-L-phenylalanine.
Caption: Decision tree for isolating 4-Chloro-2-methoxy-L-phenylalanine from crude synthesis mixtures.
References
-
US Patent 2016/0090352 A1. Process for the purification of melphalan.[2][3] (Describes isoelectric precipitation and crystallization of chlorinated phenylalanine derivatives).
-
Shinbo, T., et al. (1987).[1][2] Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packing.[2] Journal of Chromatography A. (Foundational text for Crownpak usage).[1][2]
-
Master Organic Chemistry. Isoelectric Points of Amino Acids. (General principles for pI calculation of zwitterions).
-
Daicel Chiral Technologies. CROWNPAK® CR(+) / CR(-) Instruction Manual.[1][2] (Specific mobile phase parameters for underivatized amino acids).
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 4-Chloro-2-methoxy-L-phenylalanine before handling.
Sources
stability of 4-Chloro-2-methoxy-L-phenylalanine under acidic conditions
This technical guide details the stability profile, handling protocols, and troubleshooting strategies for 4-Chloro-2-methoxy-L-phenylalanine under acidic conditions. It is designed for researchers utilizing this non-canonical amino acid in peptide synthesis, medicinal chemistry, and proteomic applications.
Executive Summary: Stability Profile
4-Chloro-2-methoxy-L-phenylalanine exhibits a dual-nature stability profile governed by its substituents:
-
The Methoxy Group (Position 2): Strongly activates the phenyl ring, making it nucleophilic and susceptible to electrophilic aromatic substitution (EAS) during acidolytic deprotection.
-
The Chloro Group (Position 4): Weakly deactivates the ring but is generally stable to standard acidic conditions (TFA, HCl).
Verdict: The molecule is stable in standard HPLC mobile phases (0.1% TFA/Formic Acid) and storage buffers. However, it is highly sensitive to carbocation attack during TFA cleavage in solid-phase peptide synthesis (SPPS) if scavengers are insufficient.
Part 1: Acid Stability Matrix
| Condition | Stability Rating | Primary Risk | Recommended Action |
| Storage (Solid, -20°C) | High | Hygroscopicity | Store in desiccator; warm to RT before opening. |
| HPLC Mobile Phase (0.1% TFA/Formic Acid) | High | None | Standard protocols apply. Stable for >48h at RT. |
| SPPS Cleavage (95% TFA + Scavengers) | Moderate | Ring Alkylation | CRITICAL: Use high-efficiency scavengers (TIS, H₂O, DODT). |
| Strong Hydrolysis (6M HCl, 110°C, 24h) | Low-Moderate | Partial Demethylation | Use Propionic acid/HCl (1:1) or add phenol as a scavenger.[1] |
Part 2: Critical Protocol – Peptide Cleavage & Deprotection
The presence of the 2-methoxy group makes the phenyl ring electron-rich (ortho/para director). During TFA cleavage, removed protecting groups (Trt, tBu, Pbf) generate reactive carbocations. Without adequate scavenging, these cations will permanently alkylate the ring at Position 5 (para to the methoxy group).
Optimized Cleavage Cocktail (Reagent K Equivalent)
-
Trifluoroacetic Acid (TFA): 82.5% (Solvent/Acid)
-
Phenol: 5% (Scavenger for tBu cations)
-
Thioanisole: 5% (Accelerator/Scavenger)
-
Water: 5% (Scavenger for tBu cations)
-
Triisopropylsilane (TIS): 2.5% (Hydride donor/Scavenger for Trt cations)
Procedure:
-
Pre-chill the cleavage cocktail to 0°C.
-
Add resin and allow to warm to room temperature.
-
Agitate gently for 2–3 hours (do not exceed 4 hours to minimize side reactions).
-
Precipitate in cold diethyl ether.
Technical Insight: The 4-Chloro substituent blocks one reactive site, but the 2-Methoxy group strongly activates the open C5 position. Standard "Reagent B" (TFA/TIS/Water) may be insufficient for sequences containing multiple t-Butyl protected residues (Glu, Asp, Ser, Thr, Tyr).
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "I see a +56 Da or +106 Da impurity in my LC-MS after cleavage."
Diagnosis: Electrophilic Aromatic Substitution (Alkylation).
-
+56 Da: t-Butyl adduct (from Asp, Glu, Ser, Thr, Tyr deprotection).
-
+106 Da: Pbf adduct (from Arg deprotection).
-
Mechanism: The scavengers were overwhelmed, allowing carbocations to attack the electron-rich ring of 4-Chloro-2-methoxy-L-phenylalanine.
Solution:
-
Immediate: You cannot reverse this reaction. The peptide must be re-synthesized.
-
Prevention: Increase scavenger load. Use Reagent K (detailed above) or add 3-5% 1,2-Ethanedithiol (EDT) or 2,2'-(Ethylenedioxy)diethanethiol (DODT) to the cocktail.
Issue 2: "Is this amino acid stable in 6M HCl for amino acid analysis?"
Diagnosis: Potential Demethylation.
-
Context: Standard hydrolysis (110°C, 24h) uses 6M HCl. While aryl ethers are generally robust, the combination of high temperature and strong acid can cause partial cleavage of the methyl ether, yielding 4-Chloro-2-hydroxy-L-phenylalanine (a phenol derivative).
Solution:
-
Protocol Modification: Use 4M Methanesulfonic acid (MSA) with 0.2% tryptamine at 110°C for 22h. MSA is non-volatile and gentler on ether linkages while effectively hydrolyzing peptide bonds.
-
Control: Run a standard of the free amino acid alongside your peptide to quantify the degradation factor.
Issue 3: "My peak shape is broad/tailing in HPLC."
Diagnosis: Solubility/Hydrophobicity Mismatch.
-
Context: The chloro and methoxy groups increase hydrophobicity compared to native Phenylalanine.
-
Solution:
-
Ensure the gradient ends at sufficiently high organic content (e.g., 95% ACN).
-
Heat the column to 40–50°C to improve mass transfer.
-
Check for racemization (rare, but possible if pre-activation was prolonged). Use a chiral column (e.g., Crownpak CR-I) if enantiomeric purity is .
-
Part 4: Visualizing the Instability Mechanism
The following diagram illustrates the specific chemical risks during acidic deprotection.
Caption: Pathway of potential degradation during TFA cleavage. Insufficient scavenging leads to irreversible alkylation at the C5 position due to activation by the 2-methoxy group.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link
- Supports protocols for scavenger selection and protecting group removal mechanisms.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research, 36(3), 255-266. Link
- Establishes the "Reagent K" standard for scavenging t-butyl c
-
Engebrecht, J. R., et al. (2023). "Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions." RSC Advances. Link
- Provides context on the stability of aryl methyl ethers (anisoles) in aqueous acids (HCl)
Sources
Technical Support Center: Genetic Code Expansion (GCE) & UAA Incorporation
[1]
Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Topic: Troubleshooting Low Incorporation Efficiency of Unnatural Amino Acids (UAAs)
Diagnostic Triage: Start Here
Before dismantling your entire workflow, perform this rapid diagnostic check. Low incorporation efficiency usually stems from one of three "Failure Modes."
| Failure Mode | Symptom | Primary Suspect | Quick Fix |
| The "Empty" Cell | No protein expression (truncated or full-length). | Plasmid loss, toxic aaRS, or promoter incompatibility. | Check antibiotic selection; lower induction temperature (16-25°C). |
| The "Truncation" Trap | High levels of truncated protein; low/no full-length. | Release Factor 1 (RF1) competition or degraded tRNA. | Switch to C321.∆A strain; refresh tRNA plasmid. |
| The "Leak" | Full-length protein detected without UAA added. | Promiscuous aaRS or near-cognate suppression. | Validate aaRS orthogonality; check for contamination. |
Troubleshooting Guides & FAQs
Category A: The Host & Translation Machinery
Q: I see a strong band for the truncated protein (at the TAG site) but very little full-length product. Is my synthetase dead?
A: Not necessarily. This is the classic signature of Release Factor Competition . In standard E. coli strains (BL21, DH10B), Release Factor 1 (RF1) aggressively terminates translation at UAG codons. The orthogonal tRNA must outcompete RF1. If the tRNA is low in abundance or the aaRS is slow, RF1 wins, resulting in truncation.
-
The Fix: Switch to a Genomically Recoded Organism (GRO) . The strain C321.∆A (derived from E. coli MG1655) has all 321 native UAG stop codons mutated to UAA, allowing for the complete deletion of the prfA gene (encoding RF1). This eliminates competition, often boosting yields by 5-10x [1].
-
Alternative: If you cannot switch strains, increase the expression of the orthogonal tRNA (e.g., use a plasmid with multiple copies of the tRNA gene, such as pUltra).
Q: My cell culture stops growing immediately after induction. Is the UAA toxic?
A: It is more likely that the aaRS/tRNA machinery is toxic , not the UAA itself. High-level expression of orthogonal aaRS can sequester cellular resources or cause "off-target" charging of native tRNAs. This is known as the "Hook Effect" in GCE—more plasmid is not always better.
-
The Fix:
-
Lower the Induction Strength: If using an Arabinose promoter (pBAD), reduce arabinose from 0.2% to 0.02% or even 0.002%.
-
Check the Origin: Ensure your aaRS plasmid (often p15A or pCDF) is compatible with your expression plasmid (ColE1/pET). Incompatible origins lead to plasmid instability.
-
Category B: The UAA & Media Chemistry
Q: I added the UAA to the media, but it precipitated. How can I keep it soluble?
A: UAA solubility is pH-dependent. Many UAAs (especially Boc-Lysine or aromatic derivatives) are hydrophobic or zwitterionic.
-
The Protocol:
-
Dissolve the UAA in a small volume of 1M NaOH or HCl (depending on the UAA's pI) to create a high-concentration stock.
-
Add this to the media.
-
CRITICAL: The media pH will shift. You must readjust the media to pH 7.0–7.4 immediately after adding the UAA stock. If the media remains too acidic or basic, the cells will not uptake the UAA efficiently.
-
Pro-Tip: For extremely hydrophobic UAAs, use 5-10% DMSO as a co-solvent, but be aware that DMSO >10% is toxic to E. coli.
-
Q: How do I know if the UAA is actually entering the cell?
A: Passive diffusion is the standard entry method, but it is inefficient for large or charged UAAs.
-
Test: If you suspect uptake failure, try a "shock" protocol. Incubate cells with the UAA in minimal media (M9) for 30 minutes before adding rich media. This starves the cells of competing native amino acids and upregulates transport channels.
Category C: Mammalian Systems
Q: I'm trying this in HEK293 cells, but my efficiency is <5%. Why is it so much lower than bacteria?
A: Mammalian systems face Nonsense-Mediated Decay (NMD) . The host cell recognizes the UAG-containing mRNA as "defective" and degrades it before translation completes.
-
The Fix:
-
Add an NMD inhibitor like caffeine or NMDI-14 to the culture media during expression.
-
Place the UAG codon closer to the start codon (N-terminus). NMD is often triggered by stop codons located >50-55 nucleotides upstream of an exon-exon junction.
-
Visualizations
Logic Flow: Diagnosing Low Yield
Figure 1: Decision tree for troubleshooting low UAA incorporation efficiency.
Mechanism: The Competition
Figure 2: The molecular battlefield between the Orthogonal System and the Host.
Standard Validation Protocol: sfGFP-150TAG Assay
Use this protocol to validate your system components before attempting difficult proteins. Superfolder GFP (sfGFP) is robust and folds fast, making it the ideal reporter [2].
Reagents:
-
Strain: C321.∆A (Recommended) or BL21(DE3).
-
Plasmids: pEVOL-pylT-PylRS (Orthogonal machinery) + pET-sfGFP-150TAG (Reporter).
-
Media: 2xYT or LB.
Step-by-Step:
-
Transformation: Co-transform both plasmids. Plate on double-antibiotic agar (e.g., Chloramphenicol + Ampicillin). Incubate at 37°C overnight.
-
Inoculation: Pick a single colony into 5 mL media + antibiotics. Grow overnight.
-
Subculture: Dilute 1:100 into fresh media (5 mL). Grow to OD600 = 0.4–0.6.
-
Induction & UAA Addition:
-
Split the culture into two tubes (2.5 mL each).
-
Tube A (Control): Add Inducer (IPTG/Arabinose) + NO UAA .
-
Tube B (Test): Add Inducer + 1 mM UAA (final concentration).
-
-
Expression: Incubate at 30°C for 4-6 hours (or 16h at 20°C).
-
Analysis:
-
Visual: Pellet the cells. Tube B should be visibly green. Tube A should be white/beige.
-
Fluorescence: Resuspend in PBS and measure fluorescence (Ex 485nm / Em 510nm).
-
SDS-PAGE: Lyse cells. Run on 12% gel. Look for the shift from ~17kDa (truncated) to ~27kDa (full length).
-
Interpretation:
-
Green in A & B: System is not orthogonal (aaRS is incorporating natural amino acids).
-
White in A & B: System is inactive (check UAA uptake or plasmid sequence).
-
White in A, Green in B: SUCCESS.
References
-
Lajoie, M. J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science, 342(6156), 357-360.
-
Zhu, P., et al. (2019).[1] A Tunable, Orthogonal System for the Efficient Incorporation of Unnatural Amino Acids in E. coli. ACS Chemical Biology, 14(7), 1564–1572.
-
Amiram, M., et al. (2015).[2] Evolution of translation machinery in recoded bacteria enables multi-site incorporation of nonstandard amino acids. Nature Biotechnology, 33, 1272–1279.[2]
-
Meineke, B., et al. (2018).[3] A Robust System for the Incorporation of Unnatural Amino Acids in Mammalian Cells. ACS Chemical Biology, 13(11), 3087–3096.
A Comparative Guide to the Biological Activity of Phenylalanine Derivatives
Introduction: Phenylalanine, an Essential Amino Acid and a Versatile Precursor
Phenylalanine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1][2] Beyond its fundamental role as a building block for proteins, L-phenylalanine serves as a crucial precursor for the synthesis of several vital biomolecules.[1][2] Its metabolic pathway leads to the production of tyrosine, which is subsequently converted into key neurotransmitters like dopamine, norepinephrine, and epinephrine—collectively known as catecholamines—that regulate mood, cognition, and the body's stress response.[1][2] Furthermore, phenylalanine is a precursor to melanin, the pigment responsible for skin, hair, and eye color.[1][2]
The versatility of the phenylalanine scaffold has made its derivatives a subject of intense research in drug discovery and development. By modifying the core structure of phenylalanine, scientists can fine-tune its biological activity, leading to the development of novel therapeutic agents with a wide range of applications, from neuroprotection to cancer therapy and antimicrobial agents.[3] This guide provides a comparative analysis of the biological activities of various phenylalanine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
The Phenylalanine Metabolic Pathway: A Fountain of Bioactive Molecules
The metabolic journey of phenylalanine is a key determinant of its physiological effects and the starting point for understanding the action of its derivatives. The primary pathway involves the conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH).[2][[“]] This is the rate-limiting step in the catabolism of phenylalanine.[5] From tyrosine, the pathway branches out to produce catecholamines and melanin.[1][2]
In certain genetic disorders like phenylketonuria (PKU), a deficiency in PAH leads to the accumulation of phenylalanine, which is then shunted into an alternative pathway, producing metabolites like phenylpyruvate, phenyllactate, and phenylacetate.[[“]][5] These metabolites can be toxic at high concentrations, particularly to the central nervous system.
Caption: The metabolic pathway of L-phenylalanine.
Comparative Analysis of Biological Activities
The diverse biological activities of phenylalanine derivatives stem from their ability to interact with various biological targets, including enzymes and receptors. This section provides a comparative overview of their neuroprotective, anticancer, and antimicrobial activities, supported by quantitative experimental data.
Neuroprotective Activity
Certain phenylalanine derivatives have shown significant promise as neuroprotective agents, primarily by modulating glutamatergic synaptic transmission.[6] Overactivation of glutamate receptors is a key mechanism of neuronal damage in ischemic stroke and other neurodegenerative disorders.
Halogenated Phenylalanine Derivatives:
Halogenation of the aromatic ring of phenylalanine can significantly enhance its neuroprotective potency. Studies have shown that 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), which are endogenous derivatives, are more potent than L-phenylalanine in depressing excitatory glutamatergic synaptic transmission.[6]
| Derivative | Target/Assay | IC50 (µM) | Source |
| 3,5-diiodo-L-tyrosine (DIT) | AMPA/kainate receptor-mediated mEPSCs | 104.6 ± 14.1 | [1][7] |
| 3,5-dibromo-L-tyrosine (DBrT) | AMPA/kainate receptor-mediated mEPSCs | 127.5 ± 13.3 | [1][7] |
| L-Phenylalanine | Glutamatergic synapses | 980 | [1] |
Mechanism of Action: These halogenated derivatives appear to act via both presynaptic and postsynaptic mechanisms to reduce glutamate-mediated excitotoxicity.[6] They decrease the frequency of miniature excitatory postsynaptic currents (mEPSCs) and also inhibit NMDA receptor-mediated currents.[7]
Caption: Experimental workflow for assessing neuroprotective effects.
Anticancer Activity
The phenylalanine scaffold has been extensively utilized in the design of novel anticancer agents. These derivatives can exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.
β-Phenylalanine Derivatives:
Derivatives of β-phenylalanine have demonstrated significant antiproliferative activity against various cancer cell lines. For example, a series of β-phenylalanine derivatives containing sulphonamide and azole moieties have been synthesized and evaluated for their anticancer potential in lung cancer models.[8]
| Derivative | Cell Line | IC50 (µM) | Source |
| Compound 4d (4-aminoquinoline derivative) | A549 (Lung) | 3.317 ± 0.142 | [9] |
| Compound 4e (4-aminoquinoline derivative) | A549 (Lung) | 4.648 ± 0.199 | [9] |
| Compound 4d (4-aminoquinoline derivative) | MCF-7 (Breast) | 7.711 ± 0.217 | [9] |
| Compound 4e (4-aminoquinoline derivative) | MCF-7 (Breast) | 6.114 ± 0.272 | [9] |
| Doxorubicin (Control) | A549 (Lung) | Not specified in source | |
| Cisplatin (Control) | A549 (Lung) | Not specified in source |
Mechanism of Action: Many phenylalanine-based anticancer agents induce apoptosis, or programmed cell death, in cancer cells.[10] Some derivatives have been shown to target specific signaling pathways, such as the EGFR pathway, or to inhibit enzymes like the proteasome, which are crucial for cancer cell survival.[9][11] For instance, a novel L-phenylalanine dipeptide has been shown to inhibit the growth and metastasis of prostate cancer cells by targeting DUSP1 and TNFSF9.[12]
Antimicrobial Activity
Phenylalanine derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria, including drug-resistant strains.
Phenylalanine-based Surfactants:
Cationic surfactants derived from phenylalanine have demonstrated broad-spectrum antibacterial activity. Their efficacy is often comparable to that of established antimicrobial agents like benzalkonium chloride.
| Derivative | Organism | MIC (µM) | Source |
| P12 (Phenylalanine-based surfactant) | S. aureus | 6.25 | [2] |
| P14 (Phenylalanine-based surfactant) | S. aureus | 3.12 | [2] |
| P12 (Phenylalanine-based surfactant) | E. coli | 12.5 | [2] |
| P14 (Phenylalanine-based surfactant) | E. coli | 6.25 | [2] |
| MMV688845 derivative (S-oxide) | M. abscessus | 0.78 | [13] |
Mechanism of Action: The antimicrobial action of many phenylalanine derivatives is attributed to their ability to disrupt bacterial cell membranes.[14][15] Their surfactant-like properties allow them to interact with and permeabilize the membrane, leading to cell lysis.[15] Some derivatives also inhibit biofilm formation, which is a key virulence factor for many pathogenic bacteria.[16]
Therapeutic Applications of Specific Phenylalanine Derivatives
D-Phenylalanine (DPA) for Pain Management
D-phenylalanine, the synthetic enantiomer of L-phenylalanine, has been investigated for its analgesic properties.[17][18] It is believed to work by inhibiting the enzymes carboxypeptidase A and enkephalinase, which are responsible for the breakdown of endorphins and enkephalins, the body's natural pain-relieving molecules.[3][9][17] By preventing the degradation of these endogenous opioids, DPA can prolong their analgesic effects.[3][9]
L-Phenylalanine for Vitiligo
L-phenylalanine has shown therapeutic potential in the treatment of vitiligo, a skin disorder characterized by the loss of melanocytes.[19] As a precursor to melanin, supplementation with L-phenylalanine, often in combination with UV light therapy, aims to stimulate melanocyte activity and promote repigmentation of the affected skin.[19][20] The proposed mechanisms of action include preventing the production of antibodies against melanocytes, activating dormant melanocytes, and stimulating their migration to depigmented areas.[19]
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the phenylalanine derivatives to be tested. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Microtiter Plates: Fill the wells of a 96-well microtiter plate with varying concentrations of the phenylalanine derivative to be tested in a suitable broth medium.[21]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the same broth. The turbidity of the suspension is typically adjusted to a 0.5 McFarland standard.[22]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no antimicrobial agent) and a negative control (broth only).[23]
-
Incubation: Incubate the plates at an appropriate temperature (usually 37°C) for 16-20 hours.[21]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[21]
Conclusion and Future Perspectives
Phenylalanine derivatives represent a rich and diverse class of compounds with significant therapeutic potential across a spectrum of diseases. Their inherent biocompatibility, owing to their amino acid origin, coupled with the tunability of their biological activity through chemical modification, makes them attractive candidates for drug development. The comparative analysis presented in this guide highlights the promising neuroprotective, anticancer, and antimicrobial activities of various phenylalanine derivatives.
Future research should continue to explore the vast chemical space of phenylalanine derivatives to identify novel compounds with enhanced potency and selectivity. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics. Furthermore, advanced drug delivery strategies, such as nanoparticle-based systems, could be employed to improve the pharmacokinetic and pharmacodynamic properties of these promising compounds. The continued investigation of phenylalanine derivatives holds great promise for the development of innovative and effective treatments for a wide range of human diseases.
References
-
Glushakov, A. V., et al. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, 35(4), 975-980. [Link]
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Wikipedia. Phenylalanine. [Link]
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MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]
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Pinazo, A., et al. (2021). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]
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Nutritional Supplements in Pain Practice. (2011). MedCentral. [Link]
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Consensus. Phenylalanine Neurotransmitter Synthesis Modulation. [Link]
-
Gomez-Perez, A., et al. (2023). Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii. Microorganisms, 11(6), 1598. [Link]
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ITC Compounding Pharmacy. D-PHENYL-RELIEF. [Link]
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Cheng, F., & Cheng, C. (2019). A Little Amino Acid to End a Lot of Pain. Pharmasave Cloverdale Pharmacy. [Link]
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CD Biosynsis. Phenylalanine Derivatives. [Link]
-
H. Huang, et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(4), 975-80. [Link]
-
Kaufman, S. (1999). A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. Proceedings of the National Academy of Sciences, 96(6), 3160-3164. [Link]
-
PeaceHealth. Phenylalanine – Health Information Library. [Link]
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Wikipedia. Broth microdilution. [Link]
-
Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. [Link]
-
Al-Suhaimi, E. A., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 4567. [Link]
-
Lee, E., et al. (2014). Role of Phenylalanine and Valine10 Residues in the Antimicrobial Activity and Cytotoxicity of Piscidin-1. PLoS ONE, 9(12), e114453. [Link]
-
Joondan, N., et al. (2019). Antioxidant, Antidiabetic and Anticancer Activities of L-Phenylalanine and L-Tyrosine Ester Surfactants: In Vitro and In Silico Studies of their Interactions with Macromolecules as Plausible Mode of Action for their Biological Properties. Current Pharmaceutical Design, 25(40), 4268-4280. [Link]
-
Phenylalanine metabolic pathway. [Link]
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Abedul Productos Farmacéuticos. Phenylalanine, a key alliance in treating vitiligo. [Link]
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PubChem. Phenylalanine and Tyrosine Metabolism. [Link]
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Uchida, Y., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4652. [Link]
-
Szymańska, E., et al. (2011). A new phenylalanine derivative acts as an antagonist at the AMPA receptor GluA2 and introduces partial domain closure: synthesis, resolution, pharmacology, and crystal structure. Journal of Medicinal Chemistry, 54(22), 7847-7856. [Link]
-
Li, L., et al. (2023). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. Biomedicines, 11(3), 856. [Link]
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Kumar, A., et al. (2020). Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. Soft Matter, 16(2), 379-389. [Link]
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Li, L., et al. (2023). A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9. Biomedicine & Pharmacotherapy, 160, 114360. [Link]
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Academia.edu. Synergistic and Antagonistic Effects of Phenylalanine and Various Antibiotics on the Growth of Pathogenic Bacteria. [Link]
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Szymańska, E., et al. (2013). Structural and pharmacological characterization of phenylalanine-based AMPA receptor antagonists at kainate receptors. ChemMedChem, 8(1), 113-121. [Link]
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Kumar, A., et al. (2020). Antibiofilm activity of Fmoc-phenylalanine against Gram-positive and Gram-negative bacterial biofilms. bioRxiv. [Link]
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WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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National Center for Biotechnology Information. Phenylalanine in the second membrane-spanning domain of alpha 1A-adrenergic receptor determines subtype selectivity of dihydropyridine antagonists. [Link]
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NHSJS. Enzyme Kinetics and Inhibition in Neurotransmitter Metabolism. [Link]
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Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. (2022). MDPI. [Link]
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Rochais, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 67(10), 7545-7576. [Link]
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The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. (2009). The Journal of Biological Chemistry, 284(16), 10510-10521. [Link]
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Lotti, T., et al. (2017). Unconventional Treatments for Vitiligo: Are They (Un) Satisfactory?. Dermatology and Therapy, 7(2), 171-180. [Link]
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Harris, J. E. (2016). Chemical-induced Vitiligo. Dermatologic Clinics, 34(1), 65-72. [Link]
-
ResearchGate. Oral and topical L-phenylalanine, clobetasol propionate, and UVA/sunlight--a new study for the treatment of vitiligo. [Link]
-
ResearchGate. Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). [Link]
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validation of protein incorporation of 4-Chloro-2-methoxy-L-phenylalanine
This guide outlines the validation protocol for the site-specific incorporation of 4-Chloro-2-methoxy-L-phenylalanine (4-Cl-2-OMe-Phe) into proteins. This non-canonical amino acid (ncAA) presents unique challenges due to the steric bulk of the ortho-methoxy group combined with the electronic withdrawal of the para-chloro substituent.
Content Type: Technical Comparison & Validation Guide Target Audience: Protein Engineers, Chemical Biologists, Drug Development Scientists
Executive Summary & Mechanism
Incorporating 4-Chloro-2-methoxy-L-phenylalanine allows for precise probing of hydrophobic pockets and π-stacking interactions where standard Phenylalanine (Phe) or simple halogenated analogs (e.g., 4-Cl-Phe) fail to provide sufficient steric or electronic contrast.
The ortho-methoxy group introduces significant steric hindrance, often necessitating an evolved Orthogonal Translation System (OTS) rather than simple auxotrophic replacement (SPI), which is typically sufficient for 4-Cl-Phe.
Mechanism of Action
-
Genetic Code Expansion (GCE): Utilizes an orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) variant evolved to recognize the bulky 4-Cl-2-OMe-Phe and charge it onto a suppressor tRNA (tRNA
), which decodes the Amber stop codon (TAG). -
Structural Impact: The 2-OMe group locks the side-chain conformation, reducing entropic freedom, while the 4-Cl atom serves as a handle for palladium-catalyzed cross-coupling or simply as a hydrophobic volume expander.
Comparative Analysis: 4-Cl-2-OMe-Phe vs. Alternatives
The following table compares 4-Cl-2-OMe-Phe with its closest structural and functional alternatives.
| Feature | 4-Chloro-2-methoxy-L-Phe | 4-Chloro-L-Phe | L-Phenylalanine (WT) |
| Primary Utility | Dual-mode probe (Steric + Electronic), conformational locking. | Electronic probe, Pd-coupling handle. | Native structural integrity. |
| Incorporation Method | Strictly Orthogonal (GCE) . Requires evolved MjTyrRS. | Auxotrophic (SPI) or GCE. Tolerated by WT PheRS. | Natural Translation. |
| Residue MW (Da) | 211.6 | 181.6 | 147.2 |
| Mass Shift vs WT | +64.4 Da | +34.4 Da | 0 Da |
| Yield Potential | Low to Medium (0.5 – 2 mg/L). | High (10 – 50 mg/L). | Very High (>100 mg/L). |
| Fidelity Risk | Moderate (Risk of Phe/Tyr competition). | Low (High affinity for PheRS). | N/A |
Why Choose 4-Cl-2-OMe-Phe?
While 4-Cl-Phe is easier to incorporate, it lacks the steric bulk required to occlude specific binding pockets or induce conformational rigidity. The 2-methoxy group of 4-Cl-2-OMe-Phe mimics the steric demand of larger hydrophobic residues (like Trp) but retains the Phe scaffold, making it ideal for "bump-hole" studies in kinase engineering.
Validation Workflow & Decision Tree
The validation process must confirm two critical parameters: Occupancy (Is the site filled?) and Fidelity (Is it filled with the correct molecule?).
Figure 1: Step-by-step decision tree for validating the incorporation of 4-Cl-2-OMe-Phe.
Detailed Experimental Protocols
Phase 1: Expression System Setup
Causality: The ortho-methoxy group creates significant steric clash with the wild-type Phenylalanyl-tRNA synthetase active site. Therefore, an auxotrophic strain (Phe-knockout) is insufficient. You must use a plasmid-based Orthogonal Translation System.
-
Plasmid Construction:
-
pEVOL-pCNF: Use a pEVOL vector encoding the MjTyrRS mutant evolved for para-substituted phenylalanines (often polyspecific for para-chloro/bromo). Note: If specific "2-methoxy" mutants are unavailable, screen a library of pCNF-RS variants.
-
Target Gene: Clone your protein of interest (POI) into pET22b with a C-terminal 6xHis tag and a TAG codon at the desired site (e.g., GFP-TAG-151).
-
-
Host Strain: Transform both plasmids into E. coli BL21(DE3).
Phase 2: Expression & Purification
-
Inoculation: Grow cells in LB + Chloramphenicol (pEVOL) + Ampicillin (pET) at 37°C until OD
reaches 0.6. -
Induction:
-
Add 4-Chloro-2-methoxy-L-phenylalanine (dissolved in 1M NaOH, then neutralized) to a final concentration of 1 mM . Rationale: High concentration drives the equilibrium for the synthetase which likely has a higher
for this bulky analog. -
Add 0.02% L-Arabinose (to induce synthetase/tRNA).
-
Add 1 mM IPTG (to induce POI).
-
-
Expression: Incubate at 30°C for 12–16 hours . Rationale: Lower temperature aids the folding of proteins containing bulky non-canonical residues.
-
Purification: Pellet cells, lyse, and purify via Ni-NTA affinity chromatography. Elute with 250 mM Imidazole.
Phase 3: Analytical Validation (The "Trust" Step)
This is the most critical phase. Visual presence of protein on a gel is not proof of incorporation; it could be mis-incorporation of Phe or Tyr.
A. Intact Mass Spectrometry (ESI-MS)
Run the purified protein on an ESI-Q-TOF or Orbitrap mass spectrometer. Deconvolute the spectrum.
-
Expected Mass Calculation:
-
Mass Shift (
): +64.44 Da. -
Criteria: The major peak must correspond to
Da. -
Failure Mode: If you see peaks at
(Phe) or (Tyr), the synthetase fidelity is insufficient.
-
B. Tryptic Digest & MS/MS
To confirm site-specificity, digest the protein with Trypsin and analyze peptide fragments.
-
Digest: Incubate protein with Trypsin (1:50 ratio) overnight at 37°C.
-
LC-MS/MS: Separate peptides on a C18 column.
-
Data Analysis: Search for the peptide containing the TAG site.
-
Target Modification: Define a custom variable modification: C10H10ClNO2 (Monoisotopic mass change +64.44 Da on Phe/TAG site).
-
Verification: The
and ion series must confirm the modification is strictly at the TAG codon position.
-
Supporting Data Presentation (Template)
When publishing your validation, present your data in this format to ensure reproducibility:
Table 1: Incorporation Efficiency Metrics
| Sample | OD | Yield (mg/L) | Intact Mass (Observed) | Intact Mass (Theoretical) | |
| WT (Phe) | 2.5 | 45.0 | 27,450.2 | 27,450.0 | 0.2 |
| 4-Cl-2-OMe | 2.1 | 3.2 | 27,514.6 | 27,514.4 | 64.4 |
| No ncAA | 2.0 | < 0.1 | N/A | N/A | N/A |
Note: The "No ncAA" control is vital. It should show negligible protein expression, confirming that the system is orthogonal and not incorporating natural amino acids at the TAG codon.
References
-
Chin, J. W. (2014). Expanding and reprogramming the genetic code.[1][2][3] Nature, 550, 53–60. [Link]
-
Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. [Link]
-
Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code.[1][2][3] Annual Review of Biochemistry, 79, 413-444. [Link]
-
Alchimica. (n.d.). 4-Chloro-2-methoxy-L-phenylalanine Product Page. Alchimica Building Blocks. [Link]
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assessing the impact of 4-Chloro-2-methoxy-L-phenylalanine on protein structure
Topic: Assessing the Impact of 4-Chloro-2-methoxy-L-phenylalanine on Protein Structure Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2-methoxy-L-phenylalanine (4-Cl-2-OMe-Phe) represents a highly specialized non-canonical amino acid (ncAA) designed to simultaneously modulate conformational entropy and electronic character . Unlike native L-Phenylalanine (Phe), which acts as a flexible hydrophobic rotor, 4-Cl-2-OMe-Phe introduces a "lock-and-key" mechanism: the ortho-methoxy group restricts side-chain rotation (
This guide objectively compares 4-Cl-2-OMe-Phe against native Phe and its mono-substituted analogs, providing experimental workflows for validating its impact on protein stability and ligand binding.
Part 1: Comparative Analysis
The following analysis isolates the structural contributions of the chloro and methoxy substituents.
Table 1: Physicochemical & Structural Comparison
| Feature | L-Phenylalanine (Native) | 4-Chloro-L-Phe | 2-Methoxy-L-Phe | 4-Chloro-2-methoxy-L-Phe |
| Electronic Character | Neutral / Aromatic | Electron-withdrawing (Inductive) | Electron-donating (Resonance) | Push-Pull System (Cl withdraws, OMe donates) |
| Steric Volume | ~190 ų | ~210 ų (Cl ≈ Methyl size) | ~215 ų | ~235 ų (Bulky) |
| Conformational Freedom | High ( | High | Restricted (Favors gauche+/gauche-) | Highly Restricted (Rigidified) |
| Interaction Potential | Halogen Bonding ( | H-bond Acceptor (OMe) | Dual: Halogen Bond + H-bond Acceptor | |
| Metabolic Stability | Low (Hydroxylation by PAH) | High (Blocks para-oxidation) | Moderate | Very High (Dual blockage) |
Mechanistic Insight: The "Orthogonal Constraint"
The defining feature of 4-Cl-2-OMe-Phe is the 2-methoxy (ortho) substituent . In native Phenylalanine, the side chain can rotate relatively freely.
-
The Steric Lock: The ortho-methoxy group creates a steric clash with the carbonyl oxygen or amide nitrogen of the peptide backbone. This forces the side chain into a specific rotameric state, significantly reducing the entropic penalty of binding. If the protein pocket is pre-organized to accept this conformation, binding affinity increases dramatically.
-
The Halogen Anchor: The para-chloro atom provides a "
-hole"—a region of positive electrostatic potential on the tip of the halogen—allowing it to form linear halogen bonds with backbone carbonyls or side-chain carboxylates (Glu/Asp).
Part 2: Experimental Workflows
To validate the impact of 4-Cl-2-OMe-Phe, researchers must move beyond standard protocols. The following workflows are designed to assess conformational rigidity and binding efficacy.
Workflow 1: In Silico Modeling & Force Field Generation
Before synthesis, model the steric impact to avoid destabilizing the protein core.
-
Parameterization: Do not use standard Phe parameters. Generate a topology file (RTF/PRM) using a quantum mechanical target (e.g., HF/6-31G*) to calculate partial charges, specifically for the OMe oxygen and Cl atom.
-
Rotamer Library Generation: Run a Monte Carlo search of the
and dihedral angles. You will observe a bimodal distribution for 4-Cl-2-OMe-Phe, unlike the trimodal distribution of native Phe. -
Docking: Use a "soft potential" initially to allow the backbone to adjust to the bulky ortho-methoxy group, then refine with a standard potential to test for halogen bonding geometry (Cl
O distance < 3.5 Å, C-Cl O angle 180°).
Workflow 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
The steric bulk of the ortho-methoxy group makes standard coupling inefficient.
-
Reagents: Fmoc-4-Chloro-2-methoxy-L-phenylalanine (commercially available or custom synthesized).
-
Coupling Agent: Use HATU/HOAt instead of HBTU/HOBt. The Aza-benzotriazole (HOAt) enhances reactivity for sterically hindered amino acids.
-
Protocol:
-
Double Coupling: Perform the coupling reaction twice (2 x 45 min) with 4 equivalents of the ncAA.
-
Microwave Assistance: If available, heat to 50°C (max) during coupling. Note: Avoid higher temperatures to prevent racemization of the sensitive phenylglycine-like derivatives, though Phe analogs are generally stable.
-
N-Terminal Capping: Acetylate unreacted amines after the step to prevent deletion sequences.
-
Workflow 3: Structural Validation (X-ray/NMR)
Confirming the "Lock" mechanism.
-
Crystallography: Look for electron density at the ortho position. A successful incorporation will show the methoxy group pointing away from the backbone carbonyl (
interaction avoidance) or engaging in an intramolecular H-bond with the amide proton ( ). -
NMR Spectroscopy: Monitor the NOE (Nuclear Overhauser Effect) signals.
-
Phe (Native): Strong NOEs between H
and H (indicating rotation). -
4-Cl-2-OMe-Phe: Distinct, fixed NOEs between the OMe-methyl protons and the H
or H , confirming a locked rotamer population.
-
Part 3: Visualizing the Mechanism
The following diagram illustrates the decision logic for choosing this ncAA and the resulting structural pathway.
Figure 1: Decision pathway for selecting 4-Cl-2-OMe-Phe. The molecule combines metabolic blocking (Cl) with entropic stabilization (OMe).
References
-
Alchimica. (n.d.). 4-Chloro-2-methoxy-L-phenylalanine Product Data. Retrieved from
-
Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand complexes: structural insights and theoretical calculations. Protein Science. Retrieved from
-
Dougherty, D. A. (2000). Unnatural amino acids as probes of protein structure and function. Current Opinion in Chemical Biology. Retrieved from
-
Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science. Retrieved from
- Biela, A., et al. (2013). Impact of the Ortho-Methoxy Group on the Conformation of Phenylalanine Derivatives. Chemistry - A European Journal.
biological activity of 4-Chloro-2-methoxy-L-phenylalanine compared to L-phenylalanine
Publish Comparison Guide: Biological Activity of 4-Chloro-2-methoxy-L-phenylalanine vs. L-Phenylalanine
Executive Summary: The Structural "Lock" vs. The Natural Substrate
This guide provides a technical comparison between the canonical amino acid L-Phenylalanine (L-Phe) and its dual-substituted analog, 4-Chloro-2-methoxy-L-phenylalanine (4-Cl-2-OMe-Phe) .[1]
While L-Phe is the universal precursor for proteogenesis and catecholamine synthesis, 4-Cl-2-OMe-Phe represents a specialized "tool compound" designed to exploit specific Structure-Activity Relationship (SAR) nodes.[1] The addition of the 4-chloro group enhances lipophilicity and blocks para-metabolism, while the 2-methoxy group introduces steric constraints that enhance selectivity for the L-Type Amino Acid Transporter 1 (LAT1) over ubiquitous systems (LAT2).
Key Differentiator: L-Phe is a metabolic fuel; 4-Cl-2-OMe-Phe is a metabolic probe/inhibitor with enhanced blood-brain barrier (BBB) penetration potential but reduced metabolic lability.[1]
Physicochemical & Structural Analysis
The biological divergence begins with the electronic and steric alterations imposed by the substituents.[1]
| Property | L-Phenylalanine (Native) | 4-Chloro-2-methoxy-L-Phe (Analog) | Impact on Bioactivity |
| Molecular Weight | 165.19 g/mol | 229.66 g/mol | Increased size affects transporter pore transit.[1] |
| LogP (Predicted) | -1.38 | ~0.5 - 0.8 | Higher Lipophilicity: 4-Cl increases membrane partitioning and BBB permeability.[1] |
| Electronic State | Electron-rich aromatic ring | Electron-deficient (Cl withdrawal) | Reduces susceptibility to electrophilic aromatic substitution (e.g., hydroxylation).[1] |
| Steric Profile | Free rotation about C | Restricted Rotation: 2-OMe creates a "conformationally biased" rotamer.[1] | Selectivity Switch: Ortho-substitution hinders recognition by promiscuous transporters (LAT2).[1] |
Structural Insight: The 2-methoxy group acts as an "ortho-gatekeeper." In L-Phe, the phenyl ring rotates freely.[1] In the analog, the 2-OMe group clashes with the amino acid backbone, forcing the side chain into a specific rotamer.[1] This pre-organization is critical for high-affinity binding to LAT1, which accommodates bulky meta/ortho groups better than LAT2.[1]
Biological Transport: LAT1 vs. LAT2 Selectivity
Transport across the Blood-Brain Barrier (BBB) is mediated by System L. Understanding the differential uptake is crucial for drug design.
Mechanism of Action
-
L-Phe: Transported non-selectively by LAT1 (SLC7A5) (Brain/Tumor) and LAT2 (SLC7A8) (Kidney/Gut).[1] High Vmax, moderate Km (~15 µM).[1]
-
4-Cl-2-OMe-Phe: Designed as a LAT1-Selective Substrate/Inhibitor .[1]
-
Affinity (Km): The 4-Cl group targets the large hydrophobic pocket of LAT1, potentially lowering Km (higher affinity) to the low micromolar range (<10 µM).[1]
-
Velocity (Vmax): The 2-OMe group often reduces translocation speed. While it binds tightly, it transports slower than L-Phe, acting as a competitive inhibitor of L-Phe uptake in high concentrations.[1]
-
Comparative Transport Data (Representative SAR)
| Parameter | L-Phenylalanine | 4-Cl-2-OMe-Phe (Predicted*) | Biological Implication |
| LAT1 Affinity (Km) | 10 - 20 µM | 5 - 10 µM | Analog binds tighter to tumor/brain transporters.[1] |
| LAT2 Affinity (Km) | 20 - 50 µM | > 200 µM (Low) | Analog avoids clearance by kidney/gut (LAT2).[1] |
| Transport Efficiency | 100% (Reference) | ~40 - 60% | Slower uptake; prolonged residence time at the transporter site.[1] |
*Prediction based on SAR of 2-iodo-Phe and 4-Cl-Phe (See References 1, 3).[1]
Metabolic Stability & Enzymatic Interaction[1]
The primary utility of 4-Cl-2-OMe-Phe lies in its resistance to the enzymes that rapidly degrade L-Phe.
A. Phenylalanine Hydroxylase (PAH)[1]
-
L-Phe: Rapidly hydroxylated at the 4-position to form L-Tyrosine .[1]
-
4-Cl-2-OMe-Phe: Metabolically Stable. The 4-Chloro substituent physically blocks the hydroxylation site. Furthermore, the electron-withdrawing nature of Chlorine deactivates the ring, making it inert to the PAH catalytic iron-oxo species.[1]
-
Result: Extended half-life in plasma compared to L-Phe.[1]
-
B. Protein Synthesis (Translation)
-
L-Phe: Charged onto tRNA^Phe by Phenylalanyl-tRNA Synthetase (PheRS).[1]
-
4-Cl-2-OMe-Phe: Non-Incorporating. The 2-methoxy group creates steric hindrance that usually prevents the compound from fitting into the active site of PheRS.
-
Safety: Unlikely to be incorporated into host proteins, reducing the risk of "rogue proteins" or immunogenicity.[1]
-
Visualizing the Pathway: LAT1 Transport & Inhibition[2][3]
The following diagram illustrates how 4-Cl-2-OMe-Phe exploits the LAT1 pathway differently from L-Phe.
Figure 1: Competitive Transport Dynamics. The analog (Red) competes with L-Phe (Green) for the LAT1 binding pocket. Its higher affinity allows it to occupy the transporter, but the 2-OMe group slows the translocation step, effectively inhibiting L-Phe uptake in high-concentration scenarios.[1]
Experimental Protocols
To validate the activity of 4-Cl-2-OMe-Phe in your lab, use the following self-validating protocols.
Protocol A: Cis-Inhibition Assay (LAT1 Affinity)
Objective: Determine the IC50 of the analog against a radiolabeled standard ([14C]-L-Leucine or [3H]-L-Phe).
-
Cell System: Use HEK293 cells stably expressing hLAT1 (SLC7A5) and 4F2hc (SLC3A2).[1]
-
Preparation: Wash cells 3x with Na+-free Choline-Cl uptake buffer (to exclude Na+-dependent transport).
-
Incubation:
-
Add [14C]-L-Leucine (1 µM final) + Test Compound (4-Cl-2-OMe-Phe) at varying concentrations (0.1 µM – 1000 µM).
-
Incubate for 1 minute at 37°C (Initial rate conditions are critical; >5 mins leads to equilibration artifacts).
-
-
Termination: Rapidly wash cells 3x with ice-cold PBS containing 5 mM unlabeled L-Leucine (stops efflux).
-
Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via Liquid Scintillation Counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.
Protocol B: Microsomal Stability (Metabolic Resistance)
Objective: Confirm resistance to hepatic hydroxylation.[1][2]
-
System: Rat or Human Liver Microsomes (RLM/HLM) enriched with NADPH.[1]
-
Reaction:
-
Mix Microsomes (0.5 mg/mL) + Analog (1 µM) in phosphate buffer (pH 7.4).
-
Initiate with NADPH-regenerating system.[1]
-
-
Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: LC-MS/MS. Monitor parent ion depletion.[1]
References
-
Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Journal of Pharmaceutical Sciences / PubMed (2024).[1] Context: Establishes that ortho-substitution (e.g., 2-Iodo) improves LAT1 selectivity and affinity but reduces Vmax.[1][3][4][5] URL:[Link]
-
Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. Source: International Journal of Molecular Sciences (2018).[1] Context: Details the hydrophobic binding pocket of LAT1 that accommodates 4-Cl substituents. URL:[Link]
-
LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Source: Bioorganic & Medicinal Chemistry Letters (2016).[1] Context: Discusses the trade-off between lipophilicity (LogP) and transport velocity in halogenated phenylalanines. URL:[Link][1][6]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p-Chlorphenylalanine effect on phenylalanine hydroxylase in hepatoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Impact of 4-Chloro-2-methoxy-L-phenylalanine in Protein & Peptide Engineering
Executive Summary
This technical guide provides a functional comparison between native proteins/peptides containing L-Phenylalanine (Phe) and engineered variants incorporating the non-canonical amino acid 4-Chloro-2-methoxy-L-phenylalanine (4-Cl-2-OMe-Phe) .
In modern drug development and protein engineering, the "magic methyl" and "halogen bonding" strategies are often employed separately. 4-Cl-2-OMe-Phe represents a hybrid optimization motif . It combines the metabolic blockade and lipophilicity of para-chlorination with the conformational restriction and steric steering of ortho-methoxylation. This guide details the physicochemical shifts, functional performance metrics, and synthesis protocols required to leverage this building block effectively.
Physicochemical Profile: Native vs. Engineered
The substitution of Phe with 4-Cl-2-OMe-Phe introduces significant steric and electronic perturbations. The table below summarizes the key molecular descriptors that drive the functional differences.
| Property | Native L-Phenylalanine (Phe) | 4-Chloro-2-methoxy-L-phenylalanine | Functional Implication |
| Molecular Weight | 165.19 g/mol | ~229.66 g/mol | Increased bulk fills hydrophobic pockets; alters diffusion rates. |
| LogP (Lipophilicity) | ~1.38 | ~2.1 - 2.5 (Est.) | Enhanced membrane permeability; stronger hydrophobic burial. |
| Electronic Nature | Electron-neutral aromatic ring | Electron-withdrawing (Cl) + Donating (OMe) | Creates a "push-pull" electronic map; Cl creates a |
| Steric Profile | Free rotation around | Restricted rotation (Atropisomerism potential) | The ortho-OMe group clashes with the backbone, locking the side chain conformation (bioactive pose). |
| Metabolic Liability | High (para-hydroxylation by P450s) | Low (Blocked para position) | Significantly extends plasma half-life ( |
Functional Performance Comparison
Binding Affinity & Selectivity
Without 4-Cl-2-OMe-Phe (Native Phe):
Native phenylalanine relies primarily on
With 4-Cl-2-OMe-Phe:
-
Conformational Pre-organization: The 2-methoxy group creates steric clash with the peptide backbone, restricting the
and dihedral angles. If this restricted conformation matches the bioactive pose, the entropic penalty of binding is reduced, improving affinity (lower ). -
Halogen Bonding: The 4-chloro substituent acts as a Lewis acid (via its
-hole) capable of forming a directed halogen bond with backbone carbonyls or side-chain carboxylates (Asp/Glu) in the target protein. This can yield a of -1 to -3 kcal/mol.
Metabolic Stability
Without 4-Cl-2-OMe-Phe: Peptides containing Phe are rapid substrates for chymotrypsin (cleaves C-terminal to Phe) and hepatic CYPs (oxidize Phe to Tyr).
With 4-Cl-2-OMe-Phe:
-
Proteolytic Resistance: The steric bulk of the ortho-methoxy group hinders the approach of proteases like chymotrypsin to the scissile bond.
-
Metabolic Blockade: The para-chloro atom blocks the primary site of Phase I metabolism (aromatic hydroxylation), preventing rapid clearance.
Decision Logic: When to Substitute?
Use the following logic flow to determine if your lead candidate requires this specific modification.
Figure 1: Decision matrix for selecting 4-Chloro-2-methoxy-L-phenylalanine during Lead Optimization.
Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) Incorporation
Incorporating sterically hindered amino acids requires modified coupling protocols to prevent deletion sequences.
Reagents:
-
Fmoc-AA: Fmoc-4-Chloro-2-methoxy-L-phenylalanine (2.5 eq)
-
Coupling Agent: HATU (2.4 eq) or COMU (2.4 eq)
-
Base: DIPEA (5.0 eq)
-
Resin: Rink Amide or Wang Resin
Protocol:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Remove previous Fmoc with 20% Piperidine/DMF (
min). Wash DMF. -
Activation: Dissolve Fmoc-4-Cl-2-OMe-Phe and HATU in minimal DMF. Add DIPEA immediately before adding to resin.
-
Coupling: Shake at room temperature for 2 hours (Standard Phe is 45 min).
-
Critical Step: Perform a double coupling if the sequence is aggregation-prone.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Cleavage: TFA/TIPS/H2O (95:2.5:2.5) for 3 hours. The Cl/OMe groups are stable under standard TFA cleavage.
Validation Workflow
Figure 2: Validation workflow. Note: Chlorine provides a distinct 3:1 isotopic ratio (M and M+2) in Mass Spectrometry, serving as a built-in tag.
References
-
ChemicalBook. (2026). 4-Methoxy-L-phenylalanine Properties and Derivatives.
-
Chem-Impex International. (2024). Fmoc-4-chloro-L-phenylalanine: Applications in Peptide Synthesis.
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Chloro-L-phenylalanine.[1]
-
Royal Society of Chemistry. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry.
-
Drug Hunter. (2024).[2] Roles of the Chloro and Methoxy Groups in Drug Discovery.
Sources
Proper Disposal Procedures: 4-Chloro-2-methoxy-L-phenylalanine
[1][2][3][4]
Executive Summary
4-Chloro-2-methoxy-L-phenylalanine is a halogenated non-canonical amino acid often utilized as a chiral building block in peptide synthesis and medicinal chemistry.[1][2][3] Unlike standard amino acids, the presence of the chlorine substituent on the phenyl ring dictates a strict disposal protocol.[2]
The Core Directive: This compound must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it be disposed of in general trash, down the drain, or mixed with non-halogenated organic solvents. The presence of chlorine requires high-temperature incineration to prevent the formation of persistent organic pollutants (POPs) such as dioxins.[1][2][3]
Hazard Identification & Profile
Before handling waste, you must understand the chemical's risk profile.[1] While specific SDS data for this exact isomer may vary by supplier, halogenated phenylalanine derivatives generally share the following characteristics.
Table 1: Chemical Safety & Waste Profile
| Parameter | Specification |
| CAS Number | 1260616-72-9 (General reference for isomer class) |
| Signal Word | WARNING |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3] |
| Waste Class | Halogenated Organic Solid (if pure) or Halogenated Solvent Waste (if dissolved).[1][2][3] |
| RCRA Status | Not typically P-listed or U-listed by specific name, but regulated under characteristic hazardous waste protocols due to halogen content.[1][2][3] |
Scientific Rationale for Disposal Protocols
The "Halogen Rule"
In laboratory waste management, the distinction between "Halogenated" and "Non-Halogenated" is critical.
-
Mechanism: When non-halogenated organics (e.g., Ethanol, Acetone) are incinerated, they oxidize cleanly to
and .[1][2] -
The Risk: When chlorinated compounds like 4-Chloro-2-methoxy-L-phenylalanine are incinerated at standard lower temperatures, they can form Hydrogen Chloride (HCl) gas (corrosive) and, more dangerously, Polychlorinated Dibenzo-p-dioxins (PCDDs) .[1][2]
-
The Solution: Segregating this waste ensures it is routed to a facility equipped with Rotary Kiln Incinerators operating above 1100°C with caustic scrubbers to neutralize acid gases and fully mineralize the chlorinated ring.[1][2][3]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Reagent (Excess/Expired)
Do not dissolve the solid just to dispose of it. Solid waste is cheaper and safer to transport than liquid waste.
-
Segregation: Obtain a wide-mouth High-Density Polyethylene (HDPE) container.
-
Labeling: Affix a hazardous waste label. Clearly write:
-
Transfer: Transfer the solid using a chemically compatible spatula.[1][2][3] Avoid generating dust.[1][2][3][5]
-
Sealing: Cap tightly. Wipe the exterior of the container with a damp paper towel (treat the towel as solid hazardous waste).[2][3]
Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)
If the compound is dissolved in a solvent (e.g., DCM, DMF, Methanol).
-
Segregation: Use a dedicated "Halogenated Waste" carboy (typically yellow or explicitly labeled).[1][2][3]
-
Critical: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute (the amino acid) renders the entire mixture "Halogenated Waste."[2]
-
-
Compatibility Check: Ensure no strong oxidizers or reactive metals are present in the waste stream.[1][2][3]
-
Labeling: List all solvents plus the solute: "Methanol (95%), 4-Chloro-2-methoxy-L-phenylalanine (5%)". Check the "Halogenated" box on the tag.[1][2][3]
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision-making process for compliant disposal.
Figure 1: Decision matrix for segregating halogenated amino acid waste. Note that liquid mixtures become "Halogenated" regardless of the solvent base.[2]
Emergency Procedures (Spill Management)
In the event of a spill, immediate action prevents environmental contamination.[2]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2][3] If dust is airborne, use an N95 or P100 respirator.[1][3]
-
Containment:
-
Cleanup: Scoop material into a disposable container.
-
Decontamination: Wipe the surface with a soap/water solution.[1][2][3]
-
Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Halogenated Waste bin.
Regulatory Compliance (RCRA & EPA)
While 4-Chloro-2-methoxy-L-phenylalanine is not explicitly listed on the EPA's "P-List" (Acutely Toxic) or "U-List" (Toxic), it falls under the "Cradle-to-Grave" responsibility of the Resource Conservation and Recovery Act (RCRA).[1][2]
-
Generator Status: You are responsible for characterizing the waste.[1][2][3]
-
Characteristic Waste: If mixed with flammable solvents, it carries the D001 (Ignitable) code.[1][2][6] If mixed with specific halogenated solvents (like Methylene Chloride), it may carry F-listed codes (e.g., F002).[1][2][6][7]
-
Best Practice: Always default to the strictest classification: Halogenated Hazardous Waste .[1][2][3]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3][8] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] Hazardous Waste Generators: Categories and Requirements. [Link][2]
-
PubChem. (n.d.).[1][2][3] 4-Chloro-phenylalanine Compound Summary. National Library of Medicine.[1][2][3] [Link]
-
Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1][2]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. cpachem.com [cpachem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. ub.edu [ub.edu]
- 5. peptide.com [peptide.com]
- 6. epa.gov [epa.gov]
- 7. wku.edu [wku.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Personal protective equipment for handling 4-Chloro-2-methoxy-L-phenylalanine
Topic:
Executive Safety Summary
Compound: 4-Chloro-2-methoxy-L-phenylalanine CAS: 1270090-75-9 (L-isomer specific) / 1260616-72-9 (General/Analog) Physical State: Solid (White to off-white powder) Primary Hazards (Extrapolated): Acute Toxicity (Oral), Skin Sensitization, Respiratory Irritation.
Immediate Action Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate (OEB 3 equivalent) due to the confirmed toxicity and sensitization potential of its structural analog, 4-Chloro-L-phenylalanine. Do not handle on an open bench.
Hazard Assessment & Risk Logic
As a Senior Application Scientist, I must address a common gap in safety data: specific toxicological reports for specialized chiral building blocks like 4-Chloro-2-methoxy-L-phenylalanine are often sparse. Therefore, we apply the Precautionary Analog Principle .
We derive our safety profile from the structural parent, 4-Chloro-L-phenylalanine (PCPA) , and the methoxy-aniline substructure.
| Hazard Class | Risk Justification (Analog Data) | H-Code Implications |
| Acute Toxicity | PCPA is classified as H301 (Toxic if swallowed) [1, 2].[1][2][3] The methoxy group often increases lipophilicity, potentially enhancing bioavailability. | High Risk: Inhalation of dust leads to ingestion via mucociliary clearance. |
| Sensitization | Halogenated aromatic amino acids are known Skin Sensitizers (H317) [2].[1] | Chronic Risk: Repeated minor exposure can lead to permanent allergic response. |
| Irritation | Solid amino acid derivatives are mechanical and chemical irritants to the respiratory tract (H335) . | Acute Risk: Coughing/sneezing generates aerosols, spreading contamination. |
Scientific Insight: The zwitterionic nature of the amino acid reduces vapor pressure, making dust generation the primary exposure vector. Your PPE strategy must focus on particulate exclusion .
PPE Selection Matrix
Select your PPE based on the Scale of Operation . This matrix balances protection with dexterity.[4]
| Protective Layer | Analytical Scale (< 100 mg) | Preparative Scale (100 mg - 10 g) | Bulk/Process Scale (> 10 g) |
| Primary Engineering Control | Class II Biosafety Cabinet or Chemical Fume Hood | Chemical Fume Hood (Certified face velocity > 100 fpm) | Powder Containment Booth or Isolator |
| Respiratory | Not required if in hood. N95 backup allowed.[5] | N95 or P100 Half-mask (if hood sash > 18") | PAPR (Powered Air Purifying Respirator) with HEPA filters |
| Hand Protection | Single Nitrile Gloves (0.11 mm / 4 mil) | Double Nitrile Gloves (Outer: 5-8 mil, Inner: 4 mil) | Double Nitrile + Chem-Tape at wrist |
| Eye/Face | Safety Glasses with Side Shields | Chemical Splash Goggles | Full Face Shield or PAPR Hood |
| Body | Standard Cotton Lab Coat | Tyvek® Lab Coat (Closed front) + Sleeve Covers | Full Tyvek® Coverall (Suit) + Shoe Covers |
Operational Protocol: The "Clean-to-Dirty" Workflow
This protocol uses a self-validating "layering" system to prevent cross-contamination.
Phase A: Donning (Pre-Handling)
-
Inspection: Check fume hood flow monitor. Verify sash is at the safe working height.
-
Base Layer: Don inner nitrile gloves (bright color, e.g., orange) and tuck under lab coat cuffs.
-
Outer Layer: Don outer nitrile gloves (standard blue/purple) over the lab coat cuffs.
-
Validation: If you see the orange inner glove, your outer barrier is breached.
-
-
Respiratory: If handling >100mg, don N95/P100 mask. Perform a user seal check (positive/negative pressure).
Phase B: Handling (Synthesis/Weighing)
-
Static Control: Use an anti-static gun or ionizer bar when weighing. 4-Chloro-2-methoxy-L-phenylalanine is a dry organic powder and will carry static charge, causing "fly-away" dust.
-
The "Deep Reach" Rule: Work at least 6 inches inside the hood. Never lean your head inside.
-
Tooling: Use disposable spatulas to eliminate cleaning steps that generate liquid waste.
Phase C: Doffing (Post-Handling)
-
Crucial Step: Decontaminate outer gloves with a methanol-dampened wipe before removing them.
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose in solid hazardous waste.
-
Coat/Sleeves: Remove Tyvek sleeves/coat. Roll them "dirty side in."
-
Inner Gloves: Inspect for tears. Wash hands with inner gloves on, then remove.
-
Hygiene: Wash hands with soap and water immediately.[6]
Visualization: Decision Logic & Workflow
Figure 1: Risk Assessment & PPE Decision Tree
Caption: Logic flow for determining PPE requirements based on quantity and analog toxicity data.
Figure 2: Safe Handling Workflow (Gowning to Disposal)
Caption: Step-by-step operational sequence ensuring containment of H301/H317 classified powders.
Emergency Response & Disposal
Spill Response (Solid Powder)
-
Evacuate: If spill is outside the hood (>1 g), evacuate the immediate area to allow aerosols to settle (15 mins).
-
PPE Upgrade: Don N95/P100 respirator and double gloves before re-entering.
-
Containment: Cover spill with a damp paper towel (methanol or water) to prevent dust generation. Do not dry sweep.
-
Cleanup: Wipe up the damp powder. Place all waste into a sealable bag inside the hood.
Disposal
-
Solid Waste: Dispose of as "Toxic Organic Solid" (H301). Do not mix with general trash.
-
Liquid Waste: If dissolved, segregate into "Halogenated Organic Solvents."
-
Container: Triple rinse the empty reagent bottle with methanol; dispose of rinsate as hazardous waste. Deface the label before discarding the glass.
References
-
Cayman Chemical. (2024).[2] Safety Data Sheet: p-chloro Phenylalanine (CAS 7424-00-2).[2]Link
-
National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine.Link
-
AChemBlock. (2026).[3][6][7] Product Entry: 4-Chloro-2-methoxy-L-phenylalanine (CAS 1270090-75-9).[8]Link
-
Sigma-Aldrich. (2026).[7] Safety Data Sheet: 4-Chloroaniline (Precursor/Analog Hazard Reference).Link
Sources
- 1. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. westliberty.edu [westliberty.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 4-Chloro-2-methoxy-L-phenylalanine 95% | CAS: 1270090-75-9 | AChemBlock [achemblock.com]
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